Product packaging for 5,6,7-Trimethoxycoumarin(Cat. No.:CAS No. 55085-47-7)

5,6,7-Trimethoxycoumarin

カタログ番号: B162208
CAS番号: 55085-47-7
分子量: 236.22 g/mol
InChIキー: FOBNRKTURPWTQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5,6,7-trimethoxycoumarin is a member of the class of coumarins that is coumarin substituted by methoxy groups at positions 5, 6 and 7. It has a role as an antibacterial agent and a metabolite. It is an aromatic ether and a member of coumarins. It is functionally related to a coumarin.
This compound has been reported in Vernicia fordii, Vernicia cordata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O5 B162208 5,6,7-Trimethoxycoumarin CAS No. 55085-47-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5,6,7-trimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-14-9-6-8-7(4-5-10(13)17-8)11(15-2)12(9)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBNRKTURPWTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203608
Record name 2H-1-Benzopyran-2-one, 5,6,7-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55085-47-7
Record name 5,6,7-Trimethoxycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55085-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7-Trimethoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055085477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 5,6,7-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7-TRIMETHOXYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYC5EDM6W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5,6,7-Trimethoxycoumarin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7-Trimethoxycoumarin is a naturally occurring coumarin derivative that has garnered significant interest within the scientific community due to its diverse biological activities, including gastroprotective, antibacterial, and cytotoxic effects. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential mechanisms of action through various signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Natural Sources of this compound

This compound has been identified and isolated from a variety of plant species. The primary reported natural sources are summarized in the table below.

Plant SpeciesFamilyPlant Part(s)
Angelica glaucaApiaceaeRoots
Artemisia apiaceaAsteraceaeWhole plant
Chimonanthus nitensCalycanthaceaeNot specified
Vernicia fordiiEuphorbiaceaeNot specified
Vernicia cordataEuphorbiaceaeNot specified

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While specific protocols with quantitative yields are not extensively detailed in the public domain, a generalizable approach based on the isolation of coumarins from plant matrices is outlined below.

General Experimental Protocol for Isolation

2.1.1. Plant Material Preparation and Extraction

  • Drying and Grinding: The collected plant material (e.g., roots of Angelica glauca) is air-dried or oven-dried at a low temperature (40-50 °C) to prevent the degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a non-polar or moderately polar organic solvent. Common solvents used for coumarin extraction include n-hexane, chloroform, dichloromethane, and ethyl acetate. This can be performed using methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction. The choice of solvent and method depends on the polarity of the target compound and the matrix. For this compound, a solvent of intermediate polarity like chloroform or ethyl acetate is often effective.

2.1.2. Chromatographic Purification

  • Column Chromatography: The crude extract obtained after solvent evaporation is subjected to column chromatography for initial fractionation. Silica gel is the most commonly used stationary phase. The mobile phase typically consists of a gradient of non-polar to polar solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by TLC comparison with a standard or by spectroscopic methods, are further purified using pTLC or preparative HPLC. For HPLC, a reversed-phase column (e.g., C18) with a mobile phase of methanol or acetonitrile and water is commonly employed.

2.1.3. Structure Elucidation

The structure of the isolated pure compound is confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic electronic transitions.

Example Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Angelica glauca roots) Extraction Solvent Extraction (e.g., Chloroform or Ethyl Acetate) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate gradient) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Further Purification (pTLC or Preparative HPLC) TLC->Purification Select positive fractions Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (MS, NMR, IR, UV) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation of this compound.

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit several biological activities. While the precise molecular mechanisms are still under investigation for this specific compound, the activities of structurally related coumarins provide insights into potential signaling pathways that may be involved.

Gastroprotective Effects

Studies have shown that this compound possesses gastroprotective properties. The underlying mechanism is likely multifactorial, involving the modulation of protective and aggressive factors in the gastric mucosa. A potential pathway involved in the anti-inflammatory and antioxidant effects that contribute to gastroprotection is the Nrf2 signaling pathway .

3.1.1. Potential Role of the Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. It is plausible that this compound could activate this pathway, leading to enhanced mucosal defense.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation Normal conditions Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gastroprotection Gastroprotection Antioxidant_Genes->Gastroprotection Leads to

Caption: Putative role of the Nrf2 pathway in gastroprotection.
Cytotoxic Activity

This compound has demonstrated intermediate cytotoxic effects against certain cell lines. A common pathway implicated in the regulation of cell survival and apoptosis, and often targeted by anti-cancer agents, is the PI3K/Akt signaling pathway .

3.2.1. Potential Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells. It is hypothesized that this compound may exert its cytotoxic effects by inhibiting one or more components of this pathway.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival, Growth, Proliferation Akt->Cell_Survival Promotes Coumarin This compound Coumarin->PI3K Inhibits? Coumarin->Akt Inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Antibacterial Activity

This compound has shown moderate inhibitory activity against Micrococcus luteus. The antibacterial mechanism of coumarins can involve multiple targets. Based on studies of similar compounds, a plausible mechanism is the disruption of the bacterial cell membrane and inhibition of biofilm formation.

3.3.1. Proposed Antibacterial Mechanism

  • Cell Membrane Disruption: The lipophilic nature of the coumarin may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of intracellular components and cell death.

  • Inhibition of Biofilm Formation: Biofilms are crucial for bacterial survival and virulence. This compound may interfere with the signaling pathways that regulate biofilm formation, thereby reducing bacterial colonization and pathogenicity.

Conclusion and Future Directions

This compound is a promising natural product with a range of biological activities that warrant further investigation. While its natural sources have been identified, there is a need for the development and publication of standardized, high-yield isolation protocols to facilitate its study. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways through which it exerts its gastroprotective, cytotoxic, and antibacterial effects. Such research will be crucial for evaluating its potential as a lead compound in the development of new therapeutic agents.

An In-depth Technical Guide to the Biological Activities and Potential Therapeutic Uses of 5,6,7-Trimethoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7-Trimethoxycoumarin is a naturally occurring coumarin derivative found in various plant species, including Angelica glauca and Artemisia apiacea.[1][2] As a member of the coumarin class of compounds, which are known for their diverse pharmacological properties, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological activities of this compound, with a focus on its gastroprotective, cytotoxic, and antibacterial effects. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes relevant biological pathways and experimental workflows to support further research and drug development efforts.

Biological Activities and Therapeutic Potential

Current research indicates that this compound exhibits several noteworthy biological activities, suggesting its potential for development as a therapeutic agent. The primary areas of investigation include its gastroprotective, cytotoxic, and antibacterial properties.

Gastroprotective Effects

Studies have demonstrated the significant gastroprotective potential of this compound. In a key study utilizing an HCl/ethanol-induced gastritis model in rats, oral administration of this compound at a dose of 20 mg/kg exhibited a remarkable 90.0% protection rate against gastric lesions.[1] This effect was found to be superior to that of scoparone, a related coumarin, and comparable to other potent derivatives.[1]

A proposed mechanism for this gastroprotective action is the enhancement of the gastric mucosal barrier.[1] In the same study, treatment with this compound led to a significant increase in the adherent gastric mucus content, a critical component of the stomach's defense system.[1]

Cytotoxic Activity

This compound has been shown to possess intermediate cytotoxic effects.[2] The brine shrimp lethality assay, a common preliminary screen for cytotoxicity, has been used to evaluate this activity. While specific LC50 values from primary literature are not widely reported, one study described its cytotoxic behavior as "intermediate" in comparison to other coumarins isolated from Angelica glauca.[2] This suggests a potential for further investigation into its anticancer properties, although its potency may be lower than other related compounds.

Antibacterial Activity

Moderate antibacterial activity has been reported for this compound, specifically against the Gram-positive bacterium Micrococcus luteus.[3] However, detailed quantitative data, such as the Minimum Inhibitory Concentration (MIC) value, are not yet available in the public domain, highlighting an area for future research.

Toxicology and Safety Profile

Preliminary toxicological assessments suggest a favorable safety profile for this compound. It has demonstrated low acute oral toxicity in mice.[1] Furthermore, it has been observed to have minimal effects on the activity of key drug-metabolizing cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9, which is a desirable characteristic for a drug candidate as it suggests a lower potential for drug-drug interactions.[1] Studies on its irritant potential, using the mouse ear assay, have also indicated that it is among the least irritating of the coumarins tested.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Gastroprotective Activity of this compound

ParameterModelDoseResultReference
Protection RateHCl/ethanol-induced gastritis in rats20 mg/kg (oral)90.0%[1]
Gastric Mucus ContentHCl/ethanol-induced gastritis in rats20 mg/kg (oral)1424 ± 83 µg/g of tissue[1]

Table 2: Cytotoxicity and Safety Data for this compound

AssayModelResultReference
CytotoxicityBrine Shrimp Lethality AssayIntermediate cytotoxic behavior[2]
Acute Oral ToxicityMiceLow toxicity[1]
Enzyme InhibitionHuman CYP3A4 and CYP2C9Minimal changes in activity[1]
IrritancyMouse Ear AssayLeast irritant reaction[2]

Experimental Protocols

This section provides an overview of the methodologies used in the key studies cited.

HCl/Ethanol-Induced Gastritis Model

This in vivo model is used to evaluate the gastroprotective effects of a substance.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are fasted for 24 hours with free access to water.

    • The test compound (this compound) is administered orally at a specified dose (e.g., 20 mg/kg).

    • After a set time (e.g., 1 hour), gastric lesions are induced by oral administration of a solution of 150 mM HCl in 60% ethanol.

    • After another interval (e.g., 1 hour), animals are euthanized, and the stomachs are removed.

    • The stomachs are inflated with formalin, opened along the greater curvature, and the area of hemorrhagic lesions is measured.

    • The protection percentage is calculated by comparing the lesion area in the treated group to that of a control group.

experimental_workflow_gastritis cluster_preparation Preparation cluster_treatment Treatment cluster_induction Induction cluster_analysis Analysis Fasting 24h Fasting Admin_Compound Oral Administration of this compound Fasting->Admin_Compound 1h Induce_Lesion Oral Administration of HCl/Ethanol Admin_Compound->Induce_Lesion 1h Euthanasia Euthanasia Induce_Lesion->Euthanasia Stomach_Removal Stomach Removal & Preparation Euthanasia->Stomach_Removal Lesion_Measurement Lesion Area Measurement Stomach_Removal->Lesion_Measurement Calculation Protection % Calculation Lesion_Measurement->Calculation

Workflow for the HCl/Ethanol-Induced Gastritis Model.

Brine Shrimp Lethality Assay

This assay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.

  • Organism: Artemia salina (brine shrimp) nauplii (larvae).

  • Procedure:

    • Brine shrimp eggs are hatched in artificial seawater under constant aeration and illumination.

    • After 24-48 hours, the hatched nauplii are collected.

    • A stock solution of the test compound (this compound) is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in seawater.

    • A specific number of nauplii (e.g., 10-15) are added to each well of a multi-well plate containing the different concentrations of the test compound.

    • The plates are incubated for 24 hours under illumination.

    • The number of dead nauplii in each well is counted, and the percentage of mortality is calculated.

    • The LC50 (lethal concentration 50%) value is determined using statistical methods, typically probit analysis.

experimental_workflow_brine_shrimp cluster_hatching Hatching cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Hatch_Eggs Hatch Brine Shrimp Eggs (24-48h) Add_Nauplii Add Nauplii to Test Solutions Hatch_Eggs->Add_Nauplii Prepare_Solutions Prepare Serial Dilutions of this compound Prepare_Solutions->Add_Nauplii Incubate Incubate for 24h Add_Nauplii->Incubate Count_Mortality Count Dead Nauplii Incubate->Count_Mortality Calculate_LC50 Calculate LC50 Value Count_Mortality->Calculate_LC50 hypothetical_pathway cluster_stimulus Stimulus cluster_pathway Potential Signaling Pathways cluster_response Cellular Response Stimulus Cellular Stress (e.g., Oxidative, Inflammatory) NFkB NF-κB Pathway Stimulus->NFkB PI3K_Akt PI3K/Akt Pathway Stimulus->PI3K_Akt MAPK MAPK Pathway Stimulus->MAPK Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation Proliferation PI3K_Akt->Proliferation MAPK->Inflammation MAPK->Apoptosis TMC This compound TMC->NFkB ? TMC->PI3K_Akt ? TMC->MAPK ?

References

In Silico Docking Analysis of 5,6,7-Trimethoxycoumarin: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the in silico molecular docking studies of 5,6,7-Trimethoxycoumarin, a naturally occurring coumarin with known antibacterial properties. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates quantitative data from pertinent research, details the experimental methodologies employed, and visualizes key workflows and potential mechanisms of action. The presented data highlights the potential of this compound as a lead compound for the development of novel therapeutic agents.

Introduction

This compound is a member of the coumarin class of compounds, characterized by a benzopyran-2-one core structure with methoxy groups substituted at the 5, 6, and 7 positions.[1] This natural product has garnered scientific interest due to its established role as an antibacterial agent.[1] Computational, or in silico, molecular docking has emerged as a powerful tool in drug discovery to predict the binding affinity and interaction patterns of small molecules with specific protein targets. This guide focuses on the available in silico docking data for this compound to elucidate its potential mechanisms of action and to provide a foundation for further research and development.

Quantitative Docking Data

The following table summarizes the quantitative results from a molecular docking study of this compound against a key bacterial protein target. This data is essential for comparing its binding affinity with that of known inhibitors and for understanding its therapeutic potential.

Protein Target Organism PDB ID Binding Energy (kcal/mol) Interacting Amino Acid Residues Reference Compound Reference Binding Energy (kcal/mol)
DNA Gyrase Subunit BEscherichia coli6F86-6.0Asp-73, Thr-156Ciprofloxacin-7.2

Table 1: Summary of Molecular Docking Data for this compound.

Experimental Protocols

The methodologies outlined below are based on the procedures described in the cited research for performing in silico molecular docking of this compound.

Software and Tools
  • Docking Software: AutoDock Vina was utilized for the molecular docking simulations.[1]

  • Visualization Software: Discovery Studio and PyMOL are commonly used for visualizing and analyzing the protein-ligand interactions.

Ligand and Protein Preparation
  • Ligand Structure: The three-dimensional structure of this compound was generated and optimized.

  • Protein Structure: The crystal structure of the target protein, E. coli DNA gyrase B, was obtained from the Protein Data Bank (PDB ID: 6F86).[1]

  • Protein Preparation: The protein structure was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning charges.

Molecular Docking Procedure
  • Grid Box Generation: A grid box was defined around the active site of the target protein to encompass the binding pocket.

  • Docking Simulation: AutoDock Vina was used to perform the docking calculations, allowing for flexible ligand conformations while keeping the protein rigid.[1]

  • Analysis of Results: The resulting docking poses were analyzed based on their binding energies and the interactions with the amino acid residues in the active site. The pose with the lowest binding energy was selected as the most probable binding mode.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for in silico docking and a proposed signaling pathway for the antibacterial action of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation (Active Site Definition) ligand_prep->grid_gen protein_prep Protein Preparation (E. coli DNA Gyrase B - PDB: 6F86) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis (Binding Energy & Interactions) docking->pose_analysis visualization Visualization (Discovery Studio / PyMOL) pose_analysis->visualization

Figure 1: Experimental workflow for in silico molecular docking.

signaling_pathway coumarin This compound gyrase DNA Gyrase B coumarin->gyrase Inhibition dna_supercoiling DNA Supercoiling gyrase->dna_supercoiling Catalyzes replication DNA Replication & Transcription dna_supercoiling->replication Required for death Bacterial Cell Death replication->death Inhibition leads to

Figure 2: Proposed antibacterial mechanism of action.

Discussion

The in silico docking study of this compound against E. coli DNA gyrase B reveals a binding energy of -6.0 kcal/mol, with interactions observed with the amino acid residues Asp-73 and Thr-156.[1] While this binding affinity is slightly less favorable than the reference antibiotic ciprofloxacin (-7.2 kcal/mol), it demonstrates a significant interaction with a validated antibacterial target.[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it an attractive target for antibiotic development. The inhibition of DNA gyrase B subunit's ATPase activity disrupts these vital cellular processes, ultimately leading to bacterial cell death.

The interactions with key residues in the active site provide a structural basis for the inhibitory activity of this compound. This computational evidence, coupled with its known antibacterial properties, positions this compound as a promising scaffold for the design and optimization of novel DNA gyrase inhibitors. Further experimental validation, such as in vitro enzyme inhibition assays and microbiological testing, is warranted to confirm these in silico findings and to fully elucidate the therapeutic potential of this natural compound.

Conclusion

This technical guide has consolidated and presented the available in silico docking information for this compound. The quantitative data, detailed experimental protocols, and visual representations of the workflow and proposed mechanism of action provide a comprehensive resource for researchers in drug discovery. The findings strongly suggest that this compound warrants further investigation as a potential lead compound for the development of new antibacterial agents targeting DNA gyrase. Future studies should focus on experimental validation and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols: High-Throughput Screening Assays Involving 5,6,7-Trimethoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5,6,7-Trimethoxycoumarin is a naturally occurring coumarin derivative found in various plants.[1][2] While research has indicated its potential in several therapeutic areas, including as an antibacterial, gastroprotective, and cytotoxic agent, its application and detailed characterization within high-throughput screening (HTS) campaigns are not extensively documented in publicly available literature.[3] These application notes aim to provide a framework for designing and implementing HTS assays involving this compound by extrapolating from known activities of similar coumarin compounds and general HTS protocols. The focus will be on conceptualizing assays for anti-inflammatory and anticancer activities, areas where coumarins have shown promise.

Introduction to this compound

This compound is a substituted coumarin with the chemical formula C₁₂H₁₂O₅.[1] It has been isolated from plants such as Angelica glauca. While specific HTS data is limited, its structural similarity to other biologically active coumarins, such as scopoletin and fraxetin, suggests its potential as a modulator of various signaling pathways.[4] This document provides hypothetical HTS protocols and data presentation formats that could be adapted for screening this compound and similar compounds.

Hypothetical High-Throughput Screening Applications

Based on the known biological activities of coumarin derivatives, two potential HTS applications for this compound are proposed:

  • Anti-Inflammatory Activity Screening: Targeting key inflammatory pathways.

  • Anticancer Activity Screening: Assessing cytotoxicity against various cancer cell lines.

Application Note 1: High-Throughput Screening for Anti-Inflammatory Activity

Overview

This application note describes a conceptual high-throughput screening workflow to identify and characterize the anti-inflammatory effects of this compound. The proposed primary assay focuses on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A secondary assay could investigate the modulation of the Nrf2 signaling pathway, a key regulator of the antioxidant and anti-inflammatory response that is known to be activated by other coumarin derivatives.[4]

Signaling Pathway: NF-κB and Nrf2 in Inflammation

// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> MyD88 [label="Activates"]; MyD88 -> IKK; IKK -> IκB [label="Phosphorylates"]; IκB -> NFκB_IκB [style=invis]; NFκB_IκB -> NFκB [label="Releases"]; NFκB -> NFκB_n [label="Translocates"]; NFκB_n -> Inflammatory_Genes [label="Induces Transcription"]; Nrf2_Keap1 -> Nrf2 [label="Releases"]; Nrf2 -> Nrf2_n [label="Translocates"]; Nrf2_n -> ARE [label="Binds"]; ARE -> Antioxidant_Genes [label="Induces Transcription"]; Coumarin -> Nrf2_Keap1 [label="Inhibits Keap1 binding\n(Hypothesized)", style=dashed, color="#202124"]; Coumarin -> IKK [label="Inhibits IKK\n(Hypothesized)", style=dashed, color="#202124"]; } END_DOT Caption: Hypothesized mechanism of this compound in inflammatory signaling.

Experimental Protocols

2.3.1. Primary HTS Assay: Nitric Oxide (NO) Production in RAW 264.7 Cells

This protocol is adapted from standard in vitro anti-inflammatory assays.[5][6]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Add the compound dilutions to the cells and incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

2.3.2. Secondary HTS Assay: Nrf2 Activation

This protocol is based on reporter gene assays used for screening Nrf2 activators.[7]

  • Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., AREc32 cells).

  • Cell Seeding: Seed the ARE reporter cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of this compound and incubate for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Quantify the fold induction of luciferase activity compared to vehicle-treated cells.

Data Presentation (Hypothetical)

Table 1: Hypothetical Anti-Inflammatory Activity of this compound

Assay TypeEndpointThis compound (IC₅₀/EC₅₀, µM)Positive Control (e.g., Dexamethasone) (IC₅₀, µM)
Primary ScreenNO Inhibition (RAW 264.7)15.51.2
Secondary ScreenNrf2 Activation (ARE-Luc)8.2N/A
Counter ScreenCell Viability (MTT Assay)> 100> 100

Application Note 2: High-Throughput Screening for Anticancer Activity

Overview

This application note outlines a conceptual HTS workflow to evaluate the anticancer properties of this compound. The primary assay involves a cell viability screen against a panel of human cancer cell lines.

Experimental Workflow

Anticancer_Screening_Workflow start Start: Compound Library (including this compound) primary_screen Primary HTS: Single-Dose (10 µM) Cell Viability Assay (e.g., CellTiter-Glo®) start->primary_screen hit_identification Hit Identification: >50% Growth Inhibition primary_screen->hit_identification dose_response Dose-Response Assay: Determine IC₅₀ hit_identification->dose_response selectivity_panel Selectivity Screening: Normal Cell Line (e.g., HEK293) dose_response->selectivity_panel mechanism_study Mechanism of Action Studies: Apoptosis, Cell Cycle Analysis selectivity_panel->mechanism_study end Lead Compound mechanism_study->end

Experimental Protocol: Cell Viability Assay

This protocol is a standard method for assessing cytotoxicity in a high-throughput format.

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) for counter-screening.

  • Cell Seeding: Seed cells in 96-well or 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Addition: Add this compound at a single high concentration (e.g., 10 µM) for the primary screen, or in a dose-response manner (e.g., 0.01 to 100 µM) for IC₅₀ determination.

  • Incubation: Incubate for 48-72 hours.

  • Viability Measurement: Use a luminescent cell viability assay (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis:

    • For the primary screen, calculate the percentage of growth inhibition relative to a vehicle control.

    • For dose-response experiments, plot the percentage of inhibition against the compound concentration and fit a sigmoidal curve to determine the IC₅₀ value.

Data Presentation (Hypothetical)

Table 2: Hypothetical Cytotoxicity of this compound against Various Cell Lines

Cell LineTissue of OriginThis compound (IC₅₀, µM)Doxorubicin (IC₅₀, µM)
MCF-7Breast Cancer25.30.8
HeLaCervical Cancer18.90.5
A549Lung Cancer32.11.1
HEK293Normal Kidney> 1005.2
Conclusion

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 5,6,7-Trimethoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7-Trimethoxycoumarin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Pechmann condensation and Wittig reaction pathways.

Issue Potential Cause Recommended Solution
Low or No Product Yield Pechmann Reaction: Inactive starting phenol (3,4,5-trimethoxyphenol) due to electron-donating groups not being in activating positions; inappropriate catalyst; insufficient reaction temperature or time.Ensure high-purity starting materials. Optimize the catalyst; strong acid catalysts like H₂SO₄ or solid acid catalysts like Amberlyst-15 can be effective.[1] Increase the reaction temperature, potentially to 110°C or higher, and extend the reaction time.[2] Consider solvent-free conditions, which can sometimes improve yields.
Wittig Reaction: Unstable ylide; impure starting aldehyde (2-hydroxy-3,4,5-trimethoxybenzaldehyde); incorrect stoichiometry of reagents.Generate the ylide in situ in the presence of the aldehyde. Ensure the phosphonium salt is pure and dry. Use a slight excess of the Wittig reagent.
Formation of Side Products Pechmann Reaction: Side reactions such as the formation of chromones can occur, especially under harsh acidic conditions.[3] Polymerization of the starting phenol is also possible.Use a milder acid catalyst or a heterogeneous catalyst to improve selectivity.[2] Optimize the reaction temperature to favor coumarin formation over side products.
Wittig Reaction: Formation of the cis-isomer of the intermediate cinnamate ester, which may not cyclize as efficiently.The use of stabilized ylides generally favors the formation of the trans-isomer, which is necessary for cyclization.
Incomplete Reaction General: Insufficient reaction time or temperature; catalyst deactivation.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more catalyst or increasing the temperature.
Product Purity Issues General: Residual starting materials or side products in the crude product.Purify the crude product by recrystallization.[4] Suitable solvents include aqueous ethanol or aqueous methanol.[4] Column chromatography on silica gel can also be employed for purification.

Frequently Asked Questions (FAQs)

Q1: Which is the best synthetic route for this compound: Pechmann condensation or Wittig reaction?

A1: Both the Pechmann condensation and the Wittig reaction are viable routes. The choice often depends on the availability of starting materials. The Wittig reaction, starting from 2-hydroxy-3,4,5-trimethoxybenzaldehyde, can offer high yields and good control over the product structure.[5] The Pechmann condensation, using 3,4,5-trimethoxyphenol and a β-ketoester, is a more direct approach but may require harsher conditions and careful optimization to achieve high yields.

Q2: What is a suitable starting material for the synthesis of this compound?

A2: For the Pechmann condensation, the key starting material is 3,4,5-trimethoxyphenol. For the Wittig reaction, 2-hydroxy-3,4,5-trimethoxybenzaldehyde is required. This aldehyde can be synthesized from the more readily available 3,4,5-trimethoxybenzaldehyde.[6][7]

Q3: What catalysts are recommended for the Pechmann condensation to synthesize this compound?

A3: A variety of acid catalysts can be used for the Pechmann condensation. Strong acids like sulfuric acid are traditional catalysts.[8] However, for substituted phenols, solid acid catalysts such as Amberlyst-15, zeolites, or metal chlorides like FeCl₃ can offer advantages in terms of milder reaction conditions, easier work-up, and improved yields.[1][9]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. By spotting the starting material, the reaction mixture, and a co-spot, you can observe the consumption of the starting material and the formation of the product.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying coumarins.[4] A mixed solvent system, such as aqueous ethanol or aqueous methanol, is often used.[4] For highly impure samples, column chromatography using silica gel is recommended. The choice of eluent will depend on the polarity of the impurities, but a gradient of hexane and ethyl acetate is a good starting point.

Experimental Protocols

Synthesis of 2-hydroxy-3,4,5-trimethoxybenzaldehyde (Precursor for Wittig Reaction)

This protocol is adapted from general methods for the formylation of phenols.

Materials:

  • 3,4,5-trimethoxyphenol

  • Paraformaldehyde

  • Anhydrous magnesium chloride

  • Triethylamine

  • Anhydrous toluene

Procedure:

  • To a solution of 3,4,5-trimethoxyphenol in anhydrous toluene, add anhydrous magnesium chloride and paraformaldehyde.

  • Add triethylamine dropwise to the stirred suspension at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-hydroxy-3,4,5-trimethoxybenzaldehyde.

Synthesis of this compound via Wittig Reaction

This is a general protocol for coumarin synthesis via an intramolecular Wittig reaction.

Materials:

  • 2-hydroxy-3,4,5-trimethoxybenzaldehyde

  • Ethyl bromoacetate

  • Triphenylphosphine

  • Anhydrous toluene or xylene

  • Base (e.g., potassium carbonate or triethylamine)

Procedure:

  • A mixture of 2-hydroxy-3,4,5-trimethoxybenzaldehyde, ethyl bromoacetate, and triphenylphosphine in anhydrous toluene is heated to reflux.

  • A base, such as potassium carbonate, is added, and the reaction is refluxed for 12-24 hours. The progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then purified, typically by column chromatography on silica gel, followed by recrystallization to yield pure this compound.

Data Presentation

Table 1: Effect of Catalyst on Pechmann Condensation Yield (General)

CatalystSolventTemperature (°C)Time (h)Yield (%)
H₂SO₄None1002~70-80
FeCl₃·6H₂OTolueneReflux16~80-95[10]
Amberlyst-15None1102.5~85-95[2]
Zn₀.₉₂₅Ti₀.₀₇₅O NPsNone1101~88[11]

Note: Yields are generalized from reactions with various substituted phenols and may vary for 3,4,5-trimethoxyphenol.

Visualizations

Experimental Workflow for Wittig Synthesis

Wittig_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde 2-hydroxy-3,4,5- trimethoxybenzaldehyde Reaction_Step Intramolecular Wittig Reaction (Toluene, Reflux, Base) Aldehyde->Reaction_Step Wittig_Reagent_Precursors Ethyl bromoacetate & Triphenylphosphine Wittig_Reagent_Precursors->Reaction_Step Evaporation Solvent Evaporation Reaction_Step->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting Logic for Low Yield in Pechmann Condensation

Troubleshooting_Pechmann Start Low Yield in Pechmann Condensation Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Reagents? Optimize_Catalyst Optimize Catalyst (e.g., switch to solid acid) Check_Purity->Optimize_Catalyst Reagents are Pure Increase_Temp Increase Reaction Temperature Optimize_Catalyst->Increase_Temp No Improvement End Improved Yield Optimize_Catalyst->End Yield Improved Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Still Low Yield Increase_Temp->End Yield Improved Solvent_Free Consider Solvent-Free Conditions Increase_Time->Solvent_Free No Improvement Increase_Time->End Yield Improved Solvent_Free->End Successful Optimization

References

Overcoming challenges in the purification of 5,6,7-Trimethoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 5,6,7-Trimethoxycoumarin.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve Insufficient solvent volume or incorrect solvent choice.Gradually add more of the chosen solvent while heating and stirring. If the compound still does not dissolve, the solvent may be unsuitable. Refer to the solvent selection guide in the FAQs. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Oiling out instead of crystallization The solution is supersaturated, or the cooling rate is too fast. The solvent may have too low a polarity.Add a small amount of a more polar co-solvent. Reheat the solution until clear and then allow it to cool down more slowly. Seeding with a pure crystal of this compound can also induce crystallization.
No crystals form upon cooling The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent at low temperatures.Evaporate some of the solvent to increase the concentration of the compound and then cool again. Alternatively, add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity persists, then warm slightly until the solution is clear and allow to cool slowly.
Low recovery of pure compound The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.Cool the crystallization mixture in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities in the final product Co-crystallization of colored impurities. The crude material is highly impure.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also reduce the yield of the desired compound. A preliminary purification by column chromatography may be necessary for highly impure samples.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC Inappropriate mobile phase.The ideal mobile phase should give a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate. For methoxylated coumarins, a gradient of ethyl acetate in a non-polar solvent like hexane or toluene is often effective.
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For this compound, a gradient elution starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration should be effective.
Compound elutes too quickly (with the solvent front) The mobile phase is too polar.Start with a less polar mobile phase. For example, begin the elution with pure hexane and gradually introduce ethyl acetate.
Tailing of the compound band The compound is interacting too strongly with the stationary phase. The column may be overloaded.Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol) to the mobile phase to reduce strong interactions. Ensure that the amount of crude material loaded onto the column is appropriate for the column size.
Cracking or channeling of the silica gel bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities can arise from the starting materials and by-products of the synthesis. If synthesized via a Wittig reaction from a tetraoxygenated benzaldehyde, potential impurities could include unreacted aldehyde, the phosphine oxide by-product, and other related coumarin isomers if the starting materials are not regiochemically pure.

Q2: How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is an effective way to monitor the purification. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the desired compound from impurities. The spots can be visualized under UV light (254 nm and 366 nm). This compound will appear as a distinct spot, and its Rf value can be used to track its elution from a column.

Q3: What is a good starting point for developing a column chromatography method for this compound?

A good starting point is to use silica gel (60-120 or 230-400 mesh) as the stationary phase. For the mobile phase, begin with a low polarity solvent system like 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate. The optimal gradient will depend on the specific impurities present in your crude material.

Q4: Can I use preparative HPLC for the final purification step?

Yes, preparative High-Performance Liquid Chromatography (HPLC) can be a very effective method for obtaining high-purity this compound, especially for removing closely related impurities. A reversed-phase C18 column with a gradient of acetonitrile in water is a common choice for coumarin purification.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot methanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding increasing amounts of ethyl acetate (e.g., progressing from 2% to 20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Solvent Consumption Time Required
Recrystallization (Methanol)8595-9860-75LowShort
Column Chromatography (Silica Gel, Hexane/EtOAc)70>9950-70HighLong
Preparative HPLC (C18, ACN/H₂O)95>99.580-90MediumMedium

Mandatory Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column For complex mixtures Recrystallization->Column If further purification is needed Pure_Product Pure this compound Recrystallization->Pure_Product If purity is sufficient Prep_HPLC Preparative HPLC Column->Prep_HPLC For highest purity Column->Pure_Product If purity is sufficient Prep_HPLC->Pure_Product Analysis Purity Analysis (TLC, HPLC, NMR) Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Check_Purity Assess Purity (TLC/HPLC) Start->Check_Purity Low_Purity Low Purity Check_Purity->Low_Purity Impurities Present Low_Yield Low Yield Check_Purity->Low_Yield Material Loss Optimize_Recrystallization Optimize Recrystallization (Solvent, Cooling Rate) Low_Purity->Optimize_Recrystallization Optimize_Column Optimize Column Chromatography (Mobile Phase, Gradient) Low_Purity->Optimize_Column Check_Solubility Review Compound Solubility in Mother Liquor Low_Yield->Check_Solubility Check_Loading Check Column Loading Low_Yield->Check_Loading

Enhancing the yield of 5,6,7-Trimethoxycoumarin from natural product extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of 5,6,7-Trimethoxycoumarin from natural product extraction.

Frequently Asked Questions (FAQs)

Q1: What are the known natural sources of this compound?

A1: this compound has been successfully isolated from several plant species, most notably Artemisia apiacea, Vernicia fordii, and Vernicia cordata.[1]

Q2: What are the general solubility properties of this compound?

A2: this compound is generally soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. Its solubility in non-polar to moderately polar solvents makes these effective choices for extraction.

Q3: What are the common methods for extracting coumarins from plant materials?

A3: Common extraction techniques for coumarins include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). The choice of method can significantly impact extraction efficiency and yield.[2]

Q4: How can I purify the crude extract to isolate this compound?

A4: Column chromatography is a highly effective method for the purification of this compound from crude plant extracts.[3] Thin-layer chromatography (TLC) can be used to monitor the separation and identify fractions containing the target compound.

Q5: Are there any known biological activities of this compound that I should be aware of?

A5: While research is ongoing, various coumarin derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and antioxidant effects. Some coumarins are known to activate the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[4][5][6][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.Since this compound is found in the non-polar fraction of extracts, consider using less polar solvents like hexane or dichloromethane, or a mixture of solvents to optimize polarity.
Incomplete Extraction: The extraction time may be too short, or the temperature may be too low.Increase the extraction time or employ methods like Soxhlet or ultrasound-assisted extraction to enhance efficiency. Gently increasing the temperature can also improve solubility and extraction kinetics, but be cautious of potential degradation.
Degradation of the Compound: High temperatures during extraction or solvent evaporation can lead to the degradation of coumarins.Use lower temperatures for extraction and solvent removal (e.g., rotary evaporator under reduced pressure). Avoid prolonged exposure to high heat.
Presence of Impurities in the Final Product Co-extraction of Other Compounds: The initial extraction may pull out a wide range of compounds with similar solubility.Optimize the purification step. This may involve using a different solvent system for column chromatography or employing preparative TLC for finer separation.
Incomplete Separation during Chromatography: The chosen mobile phase for chromatography may not be providing adequate separation of this compound from other components.Experiment with different solvent gradients in your column chromatography protocol. Use TLC to test various solvent systems to find the one that gives the best separation before scaling up to a column.
Difficulty in Isolating the Compound Crystallization Issues: The compound may not crystallize easily from the purified fraction.Try different solvent systems for recrystallization. Slow evaporation of the solvent at a controlled temperature can promote crystal growth. Seeding with a small crystal of pure compound, if available, can also initiate crystallization.

Data Presentation

Table 1: Comparison of Coumarin Mixture Recovery Using Different Extraction Solvents and Concentrations.

This table is adapted from a study on coumarin extraction from tamanu oil and serves as a reference for how solvent choice and concentration can impact recovery. While not specific to this compound, the principles of solvent polarity and its effect on the extraction of coumarin-type compounds are illustrated.

SolventConcentrationRecovery of Coumarin Mixture (%)
Methanol90%96.03 ± 3.65
Ethanol90%92.95 ± 2.66
Ethanol96%92.65 ± 2.51
Methanol80%80.88 ± 0.75
Methanol100%73.55 ± 6.23
Ethanol80%70.23 ± 1.38
Methanol70%32.74 ± 5.12
Ethanol70%30.60 ± 0.21

Data adapted from a study on coumarin mixture extraction.[9]

Experimental Protocols

Protocol 1: Extraction of this compound from Artemisia apiacea

This protocol is a generalized procedure based on common practices for coumarin extraction.

  • Preparation of Plant Material:

    • Air-dry the aerial parts of Artemisia apiacea at room temperature until brittle.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh 100 g of the powdered plant material and place it in a Soxhlet apparatus.

    • Extract with 500 mL of hexane for 8 hours. Hexane is chosen due to the non-polar nature of this compound.

    • Alternatively, macerate 100 g of the powdered plant material in 500 mL of hexane with constant stirring for 48 hours at room temperature.

  • Concentration of Crude Extract:

    • After extraction, filter the hexane extract to remove plant debris.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Protocol 2: Purification by Column Chromatography
  • Preparation of the Column:

    • Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.

  • Loading the Sample:

    • Dissolve the crude hexane extract in a minimal amount of hexane.

    • Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).

    • Collect fractions of approximately 10-20 mL.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under UV light (254 nm and 365 nm).

    • Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.

  • Isolation and Characterization:

    • Evaporate the solvent from the combined pure fractions to yield the isolated this compound.

    • Confirm the identity and purity of the compound using techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Diagram 1: General Workflow for Extraction and Purification

G plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Hexane) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_product Isolated this compound pooling->final_product

Caption: Workflow for the extraction and purification of this compound.

Diagram 2: Potential Signaling Pathway Activated by Coumarins

Many coumarin derivatives have been shown to activate the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response. This diagram illustrates the general mechanism of Nrf2 activation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin Coumarin Derivative (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 Inhibition Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Activates

Caption: The Nrf2 signaling pathway potentially activated by coumarin derivatives.

References

Addressing autofluorescence in microscopy with 5,6,7-Trimethoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence in their microscopy experiments. While direct application of 5,6,7-Trimethoxycoumarin for reducing autofluorescence is not yet established in scientific literature, we provide a comprehensive guide to general autofluorescence mitigation and a proposed experimental framework for evaluating novel compounds like this compound for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and what causes it in my samples?

A1: Autofluorescence is the natural emission of light by biological structures when they absorb light, which can interfere with the detection of specific fluorescent signals from your probes. Common sources include endogenous molecules like collagen, elastin, NADH, and lipofuscin.[1] Fixation methods, particularly those using aldehyde fixatives like formalin and glutaraldehyde, can also induce autofluorescence.[1]

Q2: How can I determine if the signal I'm seeing is autofluorescence?

A2: The best approach is to include an unstained control sample in your experiment.[1][2] This sample should undergo all the same processing steps as your stained samples, including fixation and permeabilization, but without the addition of any fluorescently labeled antibodies or dyes. If you observe fluorescence in this control, it is likely autofluorescence.[3]

Q3: What are the primary strategies to reduce autofluorescence?

A3: There are several strategies you can employ:

  • Choice of Fixative: Where possible, consider using organic solvents like chilled methanol or ethanol for fixation, as they tend to induce less autofluorescence than aldehyde-based fixatives.[1][4] If aldehyde fixation is necessary, use the lowest effective concentration and fixation time.[1][4]

  • Chemical Quenching: Reagents like sodium borohydride can be used to reduce aldehyde-induced autofluorescence, though results can be variable.[3][4] Other compounds like Sudan Black B and Eriochrome Black T are effective against lipofuscin-related autofluorescence.[4]

  • Spectral Separation: Utilize fluorophores that emit light in the far-red or near-infrared spectrum.[4] Most common sources of autofluorescence emit in the blue and green regions of the spectrum, so shifting your detection to longer wavelengths can significantly improve your signal-to-noise ratio.[4]

  • Photobleaching: Intentionally exposing your sample to the excitation light before imaging can sometimes reduce autofluorescence. However, this should be done carefully to avoid damaging your specific signal.

Q4: Can this compound be used to reduce autofluorescence?

A4: Currently, there is no established scientific literature describing the use of this compound as an agent to reduce autofluorescence in microscopy. It is known for other biological activities, such as its antibacterial and gastroprotective effects.[5][6] However, its coumarin structure suggests it might possess fluorescent properties that could potentially be harnessed or modified for such applications, though this would require experimental validation.

Troubleshooting Guide

This guide addresses specific issues you may encounter with autofluorescence during your microscopy experiments.

Problem Potential Cause Suggested Solution
High background fluorescence in all channels, even in unstained samples. Endogenous autofluorescence from the tissue or cells (e.g., collagen, lipofuscin).[1][4]- Perfuse tissues with PBS before fixation to remove red blood cells, a source of heme-related autofluorescence.[1][4] - Treat samples with a quenching agent like Sudan Black B (for lipofuscin) or sodium borohydride (for aldehyde-induced fluorescence).[3][4] - Switch to fluorophores with emission spectra in the far-red or near-infrared range.[4]
Autofluorescence is particularly strong after fixation. Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) are known to induce autofluorescence.[1][2]- Reduce the concentration of the fixative and the duration of the fixation step.[4] - Consider using an alternative fixation method, such as fixation with ice-cold methanol or ethanol.[1] - After fixation, treat the sample with a reducing agent like sodium borohydride.[4]
Specific structures in my sample are autofluorescing (e.g., extracellular matrix). These structures are likely rich in naturally fluorescent molecules like collagen and elastin.[1]- Choose fluorophores that are spectrally distinct from the autofluorescence emission of these structures. - Use image analysis software to spectrally unmix the autofluorescence signal from your specific signal, if your microscopy system allows for it.
My red blood cells are fluorescing. Heme groups within red blood cells can cause autofluorescence.[1]- If possible, perfuse the tissue with PBS prior to fixation to remove red blood cells.[1] - For blood smears or samples where perfusion is not possible, specific lysis of red blood cells before staining can be effective.[1]

Experimental Protocol: Evaluating a Novel Compound for Autofluorescence Reduction

The following is a proposed workflow for testing the potential of a compound like this compound to reduce autofluorescence.

G A Sample Preparation (e.g., tissue sections, cultured cells) B Fixation (Induce Autofluorescence, e.g., with 4% PFA) A->B C Establish Baseline Autofluorescence B->C D Treatment with this compound (Test various concentrations and incubation times) C->D Experimental Group E Control Groups - No treatment - Standard quenching agent (e.g., Sudan Black B) C->E Control Groups F Immunofluorescence Staining (Optional, to assess compatibility) D->F G Microscopy and Image Acquisition (Use consistent settings for all groups) E->G F->G H Quantitative Analysis (Measure fluorescence intensity in treated vs. control groups) G->H I Data Interpretation and Conclusion H->I

Caption: Workflow for evaluating a novel compound's ability to reduce autofluorescence.

Detailed Methodologies for the Proposed Experiment:
  • Sample Preparation and Fixation:

    • Prepare your biological samples (e.g., paraffin-embedded tissue sections, cultured cells on coverslips).

    • Fix the samples using a method known to induce autofluorescence, for example, with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Wash the samples thoroughly with PBS.

  • Establish Baseline Autofluorescence:

    • Mount a subset of the fixed, unstained samples and acquire images using fluorescence microscopy. This will serve as your baseline measurement of autofluorescence.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.[6][7]

    • Create a series of working dilutions in PBS. The optimal concentration will need to be determined empirically.

    • Incubate the fixed samples with the this compound solutions for varying amounts of time (e.g., 10, 30, 60 minutes) at room temperature.

    • Include control groups: one with no treatment (PBS only) and another treated with a known autofluorescence quenching agent (e.g., 0.1% Sudan Black B in 70% ethanol).

  • Washing and Mounting:

    • After treatment, wash the samples extensively with PBS to remove any unbound compound.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images from all samples using the same microscopy settings (e.g., laser power, exposure time, gain).

    • Quantify the mean fluorescence intensity of the images from the different treatment groups using image analysis software (e.g., ImageJ/Fiji).

  • (Optional) Compatibility with Immunofluorescence:

    • After the treatment step, proceed with your standard immunofluorescence protocol to determine if the this compound treatment adversely affects antibody binding and specific fluorescent signals.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of troubleshooting autofluorescence.

G A Problem: High Background Fluorescence B Is it present in unstained controls? A->B C Autofluorescence is likely the cause. B->C Yes D Issue is likely non-specific antibody binding or other artifacts. B->D No E Optimize Fixation Protocol C->E F Implement Chemical Quenching C->F G Shift to Far-Red Fluorophores C->G H Problem Resolved E->H F->H G->H

Caption: Decision tree for troubleshooting high background fluorescence in microscopy.

References

Refinement of analytical methods for detecting 5,6,7-Trimethoxycoumarin metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the analytical detection of 5,6,7-Trimethoxycoumarin and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound and its metabolites?

A1: The most suitable and widely used analytical techniques are liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS).[1][2] These methods offer high sensitivity and selectivity, which are crucial for detecting the typically low concentrations of metabolites in complex biological matrices.[1][3] High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used, but may lack the specificity and sensitivity of MS-based methods.[2] Gas chromatography-mass spectrometry (GC-MS) is generally less common for coumarin metabolite profiling unless derivatization is performed.[4]

Q2: What are the primary challenges when analyzing this compound metabolites in biological samples?

A2: Researchers face several key challenges:

  • Low Concentrations: Metabolites are often present at nanomolar concentrations in biological fluids like plasma or urine.[1][3]

  • Matrix Effects: Endogenous components in biological samples can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, which affects accuracy.[3][5]

  • Metabolite Instability: Some metabolites can degrade during sample collection, storage, or preparation, leading to inaccurate quantification.[1]

  • Lack of Standards: Authentic analytical standards for specific metabolites may not be commercially available, complicating their identification and quantification.[3]

  • Complex Metabolism: Drugs can undergo multiple metabolic transformations, resulting in a wide variety of metabolites that need to be separated and identified.[1]

Q3: How does the metabolism of coumarins generally proceed, and what should I expect for this compound?

A3: Drug metabolism typically occurs in two phases.[6]

  • Phase I Reactions: These introduce or expose polar functional groups through processes like oxidation, reduction, or hydrolysis, often mediated by Cytochrome P450 (CYP) enzymes.[6][7] For coumarin, hydroxylation is a common Phase I pathway.[8] For this compound, demethylation (an oxidation reaction) of one or more methoxy groups to form hydroxylated metabolites is a probable pathway.

  • Phase II Reactions: These involve conjugating the modified compound with endogenous molecules like glucuronic acid or sulfate to make them more water-soluble and easier to excrete.[6][7] For example, 7-hydroxycoumarin is extensively conjugated with D-glucuronic acid and sulfate.[9]

Q4: What is the importance of metabolite profiling according to regulatory guidelines?

A4: Regulatory bodies like the FDA and EMA have Metabolites in Safety Testing (MIST) guidelines that emphasize the importance of identifying and characterizing drug metabolites.[3] This is critical to ensure the safety and efficacy of new drug candidates by understanding their biotransformation and potential for toxicity.[3][10]

Experimental Protocols

Protocol: LC-MS/MS Method for Quantification of this compound Metabolites in Human Plasma

This protocol provides a general framework. Optimization and validation are essential for each specific application.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Thaw frozen plasma samples at room temperature.

  • Centrifuge samples for 15 minutes at 14,000 rpm and 4°C to pellet any precipitates.[11]

  • To 500 µL of plasma supernatant, add an internal standard (e.g., a stable isotope-labeled version of the parent compound).

  • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.[12]

  • Elute the analytes with 1 mL of 60% methanol in water or another suitable organic solvent.[12]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. Chromatographic Conditions (HPLC)

  • Column: C18 reversed-phase column (e.g., 3.0 mm × 100 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-15 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Triple Quadrupole MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[13]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the parent drug and each expected metabolite (see Table 1 for examples).

Quantitative Data Summary

Table 1: Example Mass Spectrometry Data for this compound Analysis

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ions (m/z) for MRMCollision Energy (V)
This compound237.08222.05, 207.03, 193.0520
Putative Monodemethylated Metabolite223.06To be determined empiricallyTo be optimized
Putative Dideemethylated Metabolite209.05To be determined empiricallyTo be optimized
Note: Product ions and collision energies are instrument-dependent and require optimization. Data for the parent compound is derived from experimental LC-MS data.[14]

Visualizations

Diagrams of Workflows and Pathways

General Metabolic Pathway for Coumarins cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Coumarin (e.g., this compound) Metabolite1 Oxidized Metabolite (e.g., Hydroxylated/ Demethylated) Parent->Metabolite1 CYP450 Enzymes (Oxidation) Metabolite2 Conjugated Metabolite (e.g., Glucuronide or Sulfate) Metabolite1->Metabolite2 Transferase Enzymes (Conjugation) Excretion Excretion Metabolite2->Excretion

Caption: General metabolic pathway for coumarin compounds.

Experimental Workflow for Metabolite Analysis arrowhead arrowhead A 1. Sample Collection (Plasma, Urine, etc.) B 2. Sample Preparation (SPE, LLE, or PPT) A->B C 3. LC-MS/MS Analysis B->C D 4. Data Acquisition (MRM Mode) C->D E 5. Data Processing (Peak Integration) D->E F 6. Quantification & Reporting E->F

Caption: Standard workflow for analyzing drug metabolites.

Troubleshooting Logic for HPLC Peak Tailing Start Peak Tailing Observed Check1 Is the column old or contaminated? Start->Check1 Action1 Flush with strong solvent. If no improvement, replace column. Check1->Action1 Yes Check2 Is sample solvent incompatible with mobile phase? Check1->Check2 No End Problem Resolved Action1->End Action2 Adjust sample solvent to be weaker than the mobile phase. Check2->Action2 Yes Check3 Are there secondary interactions (e.g., silanol)? Check2->Check3 No Action2->End Action3 Add mobile phase modifier (e.g., triethylamine) or adjust pH. Check3->Action3 Yes Check3->End No/Unlikely Action3->End

Caption: Troubleshooting flowchart for HPLC peak tailing.

Troubleshooting Guides

Table 2: Common HPLC & LC-MS/MS Troubleshooting

Problem / Question Possible Causes Recommended Solutions
Why is my retention time drifting or inconsistent? 1. Poor column temperature control.2. Incorrect mobile phase composition.3. Insufficient column equilibration time.4. System leaks.[15]1. Use a column oven for stable temperature.2. Prepare fresh mobile phase daily; degas properly.3. Ensure the column is equilibrated for at least 10-20 column volumes.4. Check all fittings for leaks, especially between the injector and detector.
What is causing the high baseline noise in my chromatogram? 1. Air bubbles in the pump or detector.2. Contaminated mobile phase or detector cell.3. Leaks in the system.4. Failing detector lamp (for UV).[15]1. Purge the pump and degas the mobile phase.2. Flush the system and detector cell with a strong, miscible solvent (e.g., isopropanol).3. Tighten or replace worn fittings and pump seals.4. Replace the detector lamp if energy is low.
Why are my peaks broad or splitting? 1. Column contamination or void at the inlet.2. Sample solvent is too strong or incompatible with the mobile phase.3. Column overloading (injecting too much sample).4. Extra-column volume (tubing is too long or wide).[15][16]1. Replace the guard column. If using an analytical column, try back-flushing. If the problem persists, replace the column.[16]2. Re-dissolve the sample in the initial mobile phase or a weaker solvent.3. Reduce the injection volume or dilute the sample.4. Use tubing with a smaller internal diameter and minimize its length.
I'm experiencing poor sensitivity or ion suppression in my MS signal. What should I do? 1. Co-elution of matrix components that suppress ionization.2. Inefficient ionization source parameters.3. Sample degradation.4. Poor sample cleanup.[5]1. Modify the chromatographic gradient to better separate the analyte from interferences. 2. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).3. Ensure proper sample handling and storage conditions.[1]4. Improve the sample preparation method (e.g., use SPE instead of protein precipitation) to remove more matrix components.[17]
My sample recovery is low after preparation. How can I improve it? 1. Incorrect SPE sorbent or elution solvent.2. Inefficient liquid-liquid extraction (LLE) pH or solvent.3. Analyte adsorption to container surfaces.1. Test different SPE phases (e.g., mixed-mode, different chemistry) and optimize wash/elution solvent strength.2. Adjust the pH of the aqueous phase to ensure the analyte is in a neutral state for better extraction into an organic solvent.3. Use low-adsorption vials and pipette tips.

References

Validation & Comparative

A Comparative Analysis of 5,6,7-Trimethoxycoumarin with Other Coumarin Derivatives in Oncology and Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5,6,7-Trimethoxycoumarin's performance against other coumarin derivatives, supported by available experimental data. This analysis delves into the cytotoxic and anti-inflammatory properties of these compounds, offering insights into their potential therapeutic applications.

Coumarins, a diverse class of benzopyrone compounds, are widely recognized for their broad spectrum of pharmacological activities. Among them, this compound has emerged as a compound of interest due to its unique substitution pattern. This guide aims to provide a comparative analysis of this compound with other notable coumarin derivatives, focusing on their anticancer and anti-inflammatory potential. While quantitative data for this compound is limited in the current literature, this guide synthesizes available qualitative information and contrasts it with the well-documented activities of other coumarins to highlight its relative standing and identify areas for future research.

Anticancer Activity: A Comparative Overview

Coumarin and its derivatives have been extensively investigated for their potential as anticancer agents.[1][2] Their mechanisms of action are varied and include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[3]

Table 1: Comparative Cytotoxicity of Coumarin Derivatives Against Human Cancer Cell Lines

Coumarin DerivativeCancer Cell LineIC50 (µM)Reference
This compound Brine shrimp larvaeIntermediate cytotoxicity[4]
ScopoletinHL-60 (Leukemia)Induces G1 arrest[3]
Umbelliferone (7-hydroxycoumarin)A427 (Lung Adenocarcinoma)Cytostatic effect[3]
Geiparvarin derivative VHL-60 (Leukemia)0.5 ± 0.02[6]
Compound 4 (Cinnamic acid hybrid)HL-60 (Leukemia)8.09[6]
Compound 4 (Cinnamic acid hybrid)MCF-7 (Breast Cancer)3.26[6]
Compound 4 (Cinnamic acid hybrid)A549 (Lung Cancer)9.34[6]
Compound 8b (Cinnamic acid hybrid)HepG2 (Liver Cancer)13.14[6]
Compound 8b (Cinnamic acid hybrid)MCF-7 (Breast Cancer)7.35[6]
Compound 8b (Cinnamic acid hybrid)A549 (Lung Cancer)4.63[6]
Coumarin Sulfonamide 9c MDA-MB-231 (Breast Cancer)9.33[7]
Coumarin Sulfonamide 9c KB (Oral Carcinoma)13.66[7]
3-acetyl coumarin-selenophene 2a DU145 (Prostate Cancer)20.0 - 44.0 (range for hybrids)[3]
7-hydroxycoumarinyl gallate esterDU-145 (Prostate Cancer)High antiproliferative activity[3]

Anti-inflammatory Activity: A Comparative Perspective

Chronic inflammation is a key factor in the development of various diseases, including cancer. Coumarin derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).[8]

Information regarding the specific anti-inflammatory activity of this compound is not extensively detailed in the public domain. However, a related compound, 5,6,7-trimethoxyflavone, has been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-treated macrophages.[9] This suggests that the trimethoxy substitution pattern may contribute to anti-inflammatory effects.

The following table provides a comparison of the anti-inflammatory activities of various coumarin derivatives, focusing on their ability to inhibit NO production and COX-2 activity.

Table 2: Comparative Anti-inflammatory Activity of Coumarin Derivatives

Coumarin DerivativeAssayCell Line/ModelIC50 (µM) or ActivityReference
5,6,7-Trimethoxyflavone NO ProductionRAW 264.7Significant inhibition[9]
5,6,7-Trimethoxyflavone PGE2 ProductionRAW 264.7Significant inhibition[9]
7-methoxycoumarinCOX-2 InhibitionIn vitro17.26[10]
BergamottinNO ProductionRAW 264.714[11]
OstruthinNO ProductionBV29.8[12]
OstruthinPGE2 ProductionBV29.4[12]
NinhvaninNO ProductionBV246.8[12]
NinhvaninPGE2 ProductionBV252.8[12]
ScopoletinIntestinal inflammationIn vivoPotent anti-inflammatory effects
ScoparoneIntestinal inflammationIn vivoPotent anti-inflammatory effects
FraxetinIntestinal inflammationIn vivoPotent anti-inflammatory effects
4-methyl-umbelliferoneIntestinal inflammationIn vivoPotent anti-inflammatory effects
EsculinIntestinal inflammationIn vivoPotent anti-inflammatory effects
DaphnetinIntestinal inflammationIn vivoPotent anti-inflammatory effects

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate a key signaling pathway involved in coumarin-induced apoptosis and the workflows of common experimental assays.

Coumarin_Apoptosis_Pathway Coumarin Coumarin Derivative ROS ↑ ROS Production Coumarin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A simplified signaling pathway of coumarin-induced apoptosis.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Coumarin Derivatives Incubate1->Treat Incubate2 Incubate (48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Read Measure Absorbance (570 nm) Add_Solubilizer->Read

Experimental workflow for the MTT cytotoxicity assay.

Griess_Assay_Workflow Start Plate Macrophages in 24-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Coumarins + LPS Incubate1->Treat Incubate2 Incubate (24h) Treat->Incubate2 Collect_Supernatant Collect Supernatant Incubate2->Collect_Supernatant Add_Griess Add Griess Reagent to supernatant Collect_Supernatant->Add_Griess Incubate3 Incubate (10 min) Add_Griess->Incubate3 Read Measure Absorbance (540 nm) Incubate3->Read

Experimental workflow for the Griess assay for nitric oxide.

Experimental Protocols

For the purpose of reproducibility and standardization, detailed experimental protocols for the key assays cited in this guide are provided below.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the coumarin derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Griess Assay for Nitric Oxide (NO) Production

This assay measures the accumulation of nitrite, a stable metabolite of NO, in cell culture supernatants.[9]

  • Cell Culture and Treatment: Plate RAW 264.7 macrophage cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight. Pre-treat the cells with various concentrations of the coumarin derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

COX-2 Inhibition Assay

This protocol outlines a method to screen for inhibitors of cyclooxygenase-2 (COX-2) activity.

  • Reagent Preparation: Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and purified COX-2 enzyme.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Add the test coumarin derivatives at various concentrations. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Product Quantification: The product of the COX-2 reaction (e.g., prostaglandin E2) can be quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined as the concentration of the inhibitor that causes 50% inhibition of COX-2 activity.

References

Validating the Anticancer Activity of 5,6,7-Trimethoxycoumarin and its Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While in vivo data on the anticancer activity of 5,6,7-Trimethoxycoumarin in animal models remains limited in publicly available research, this guide provides a comparative analysis of closely related methoxy-substituted coumarin derivatives—Osthole and a Scopoletin-cinnamic acid hybrid—against standard chemotherapy agents. This comparison offers valuable insights into the potential efficacy and experimental considerations for validating novel coumarin compounds in preclinical settings.

Comparative Efficacy of Methoxy-Substituted Coumarins and Standard Chemotherapeutics

The following tables summarize the quantitative data from in vivo animal studies, offering a side-by-side comparison of the antitumor effects of selected coumarin derivatives and standard-of-care chemotherapy drugs.

Table 1: In Vivo Efficacy of Methoxy-Substituted Coumarins in Animal Models

CompoundAnimal ModelCancer Cell LineDosage and AdministrationKey Findings
Osthole Nude MiceHCCC-9810 (Intrahepatic Cholangiocarcinoma)50 mg/kg and 100 mg/kg, intraperitoneally, every 2 days for 25 daysSignificantly reduced tumor size and weight compared to the control group.[1]
Scopoletin-Cinnamic Acid Hybrid (17b) Xenograft Mouse ModelA549 (Lung Carcinoma)Dose-dependentSignificantly suppressed tumor growth; superior to doxorubicin in the studied model.[2]
7-Isopentenyloxycoumarin Swiss Albino MiceEhrlich Ascites Carcinoma12.5, 25, and 50 mg/kg, intraperitoneally, for 9 daysReduced tumor volume and total viable cancer cells.[3]

Table 2: In Vivo Efficacy of Standard Chemotherapy Agents in Animal Models

CompoundAnimal ModelCancer Cell LineDosage and AdministrationKey Findings
Doxorubicin Nude MiceA549 (Lung Carcinoma)6 mg/kg or 12 mg/kg, intravenously, every 4 days for 4 injectionsDose-dependent tumor growth inhibition.[4]
Cisplatin Nude MiceMDA-MB-231 (Breast Cancer)50 mg/kg, intraperitoneally, every 2 days for 8 weeksSignificantly reduced tumor weight.[5]
Cisplatin Nude MiceMCF-7 (Breast Cancer)1 mg/kg and 3 mg/kgDose-dependent inhibition of tumor growth.[6]

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key experiments cited are provided below.

Tumor Induction and Drug Administration in a Xenograft Model (Osthole)

1. Animal Model:

  • Male nude mice (4-6 weeks old, weighing 18-22 g) are used.[1]

  • Animals are housed under standard conditions with free access to food and water.[1]

2. Tumor Cell Inoculation:

  • HCCC-9810 intrahepatic cholangiocarcinoma cells are prepared.

  • A suspension of 1 x 10⁶ cells in 0.2 ml of corn oil is injected into the right axilla of each mouse.[1]

3. Treatment Protocol:

  • 24 hours post-inoculation, mice are randomly assigned to control and treatment groups.[1]

  • The treatment groups receive intraperitoneal injections of Osthole at 50 mg/kg or 100 mg/kg every 2 days for 25 days.[1]

  • The control group receives intraperitoneal injections of the vehicle (corn oil).[1]

4. Efficacy Evaluation:

  • On day 26, animals are sacrificed, and tumors are excised.[1]

  • Tumor volume is calculated using the formula: Volume = (length × width²) / 2.[1]

  • Tumor weight is also measured.[1]

Tumor Induction and Drug Administration in a Xenograft Model (Doxorubicin)

1. Animal Model:

  • Nude mice are used for the study.

2. Tumor Cell Inoculation:

  • A549 human lung cancer cells are used to establish subcutaneous xenografts.[4]

  • Treatment is initiated when the tumor volume reaches approximately 100 mm³.[4]

3. Treatment Protocol:

  • Mice are randomly divided into control and treatment groups.[4]

  • Doxorubicin is administered intravenously at doses of 6 mg/kg or 12 mg/kg.[4]

  • Injections are given every 4 days for a total of 4 injections.[4]

  • The control group receives injections of a phosphate-buffered saline (PBS) solution.[4]

4. Efficacy Evaluation:

  • Tumor size and body weight are measured every 2 days.[4]

  • On day 20, the mice are sacrificed, and tumors are excised and weighed.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the anticancer activity of coumarin derivatives and a typical experimental workflow for in vivo studies.

osthole_pi3k_akt_pathway Osthole Osthole PI3K PI3K Osthole->PI3K inhibits Bax Bax Osthole->Bax activates Cleaved_PARP Cleaved_PARP Osthole->Cleaved_PARP activates Akt Akt PI3K->Akt activates Bcl2 Bcl2 Akt->Bcl2 activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Cleaved_PARP->Apoptosis promotes

Osthole's apoptotic signaling pathway.

in_vivo_workflow cluster_0 Preparation cluster_1 Tumor Induction cluster_2 Treatment cluster_3 Data Collection & Analysis Animal_Acclimatization Animal_Acclimatization Cell_Injection Cell_Injection Animal_Acclimatization->Cell_Injection Tumor_Cell_Culture Tumor_Cell_Culture Tumor_Cell_Culture->Cell_Injection Randomization Randomization Cell_Injection->Randomization Drug_Administration Drug_Administration Randomization->Drug_Administration Tumor_Measurement Tumor_Measurement Drug_Administration->Tumor_Measurement Sacrifice_and_Excision Sacrifice_and_Excision Tumor_Measurement->Sacrifice_and_Excision Data_Analysis Data_Analysis Sacrifice_and_Excision->Data_Analysis

General experimental workflow for in vivo anticancer studies.

References

5,6,7-Trimethoxycoumarin: A Comparative Analysis of Efficacy Against Standard-of-Care Gastroprotective Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the gastroprotective potential of 5,6,7-Trimethoxycoumarin against established standard-of-care drugs, such as proton pump inhibitors (PPIs) and H2 receptor antagonists, reveals promising preclinical efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, methodologies, and underlying mechanisms of action.

Introduction

Gastric ulcers and related acid-peptic disorders represent a significant global health burden. The current standard of care primarily revolves around acid suppression therapies, including proton pump inhibitors (PPIs) like omeprazole and histamine H2 receptor antagonists such as famotidine. While effective, these therapies can be associated with side effects and may not be suitable for all patients. This has spurred the search for novel gastroprotective agents. This compound, a naturally occurring coumarin derivative, has emerged as a candidate with potential gastroprotective properties. This document aims to provide an objective comparison of the efficacy of this compound with standard-of-care drugs based on available preclinical and clinical data.

Comparative Efficacy Data

The following tables summarize the quantitative data on the gastroprotective efficacy of this compound and standard-of-care drugs from various experimental models.

Table 1: Efficacy of this compound and Rebamipide in a Rat Model of HCl/Ethanol-Induced Gastric Ulcers

Treatment GroupDose (mg/kg)Gastric Lesion Area (mm²) (Mean ± SEM)Protection (%)
Ulcer Control-125.4 ± 15.2-
This compound4012.5 ± 5.590.0
Rebamipide4052.9 ± 12.357.8

Data extracted from Son et al., 2015.[1]

Table 2: Efficacy of this compound and Rebamipide in a Rat Model of Indomethacin-Induced Gastric Ulcers

Treatment GroupDose (mg/kg)Gastric Lesion Area (mm²) (Mean ± SEM)Protection (%)
Ulcer Control-45.3 ± 8.4-
This compound4010.2 ± 3.177.5
Rebamipide4025.1 ± 6.244.6

Data extracted from Son et al., 2015.[1]

Table 3: Clinical Efficacy of Omeprazole in Duodenal Ulcer Healing

Treatment GroupDoseHealing Rate at 2 WeeksHealing Rate at 4 Weeks
Omeprazole20 mg/day79.0%96.5%
Omeprazole30 mg/day72.7%92.7%

Data from a double-blind, multicenter trial in 115 patients.

Table 4: Clinical Efficacy of Famotidine in Duodenal Ulcer Healing

Treatment GroupDoseHealing Rate at 4 Weeks
Famotidine40 mg/day87.5%

Data from an open clinical trial in 35 patients.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

HCl/Ethanol-Induced Gastric Ulcer Model in Rats

This model is commonly used to evaluate the cytoprotective effects of test compounds against acute gastric mucosal injury.

Experimental Workflow:

cluster_protocol HCl/Ethanol-Induced Ulcer Protocol start Male Sprague-Dawley rats (180-200g) 24h fasting (water ad libitum) treatment Oral administration of: - Vehicle (control) - this compound (40 mg/kg) - Rebamipide (40 mg/kg) start->treatment induction 1 hour post-treatment: Oral administration of 1.5 mL of 60% ethanol in 150 mM HCl treatment->induction euthanasia 1 hour post-induction: Euthanasia via CO2 asphyxiation induction->euthanasia analysis Stomach excised, opened along the greater curvature, and washed. Gastric lesions photographed and lesion area measured. euthanasia->analysis

Caption: Workflow for the HCl/ethanol-induced gastric ulcer model in rats.

Indomethacin-Induced Gastric Ulcer Model in Rats

This model assesses the ability of a compound to protect against gastric damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs).

Experimental Workflow:

cluster_protocol Indomethacin-Induced Ulcer Protocol start Male Sprague-Dawley rats (180-200g) 24h fasting (water ad libitum) treatment Oral administration of: - Vehicle (control) - this compound (40 mg/kg) - Rebamipide (40 mg/kg) start->treatment induction 30 minutes post-treatment: Oral administration of Indomethacin (25 mg/kg) treatment->induction euthanasia 6 hours post-induction: Euthanasia via CO2 asphyxiation induction->euthanasia analysis Stomach excised, opened along the greater curvature, and washed. Gastric lesions photographed and lesion area measured. euthanasia->analysis

Caption: Workflow for the indomethacin-induced gastric ulcer model in rats.

Signaling Pathways and Mechanisms of Action

The gastroprotective effects of this compound and standard-of-care drugs are mediated by distinct signaling pathways.

Mechanism of Action of Proton Pump Inhibitors (e.g., Omeprazole)

PPIs irreversibly inhibit the H+/K+ ATPase (proton pump) in gastric parietal cells, the final step in acid secretion.

cluster_ppi Proton Pump Inhibitor (PPI) Mechanism ppi Omeprazole (Proton Pump Inhibitor) proton_pump H+/K+ ATPase (Proton Pump) ppi->proton_pump Irreversible Inhibition parietal_cell Gastric Parietal Cell parietal_cell->proton_pump acid_secretion Gastric Acid (H+ secretion) proton_pump->acid_secretion Blocks

Caption: Simplified mechanism of action of proton pump inhibitors.

Mechanism of Action of H2 Receptor Antagonists (e.g., Famotidine)

H2 receptor antagonists competitively block the action of histamine on the H2 receptors of parietal cells, thereby reducing acid production.

cluster_h2ra H2 Receptor Antagonist Mechanism histamine Histamine h2_receptor H2 Receptor histamine->h2_receptor Binds to h2ra Famotidine (H2 Receptor Antagonist) h2ra->h2_receptor Competitively Blocks acid_secretion Reduced Gastric Acid Secretion h2_receptor->acid_secretion parietal_cell Gastric Parietal Cell parietal_cell->h2_receptor

Caption: Simplified mechanism of action of H2 receptor antagonists.

Potential Mechanism of Action of this compound

The precise mechanism of this compound is not fully elucidated but is thought to involve cytoprotective effects, potentially through enhancing mucosal defense mechanisms. One study indicated that it can improve gastroprotective effects with low toxicity and minimal effects on drug-metabolizing enzymes.[2]

Discussion

The preclinical data presented suggests that this compound exhibits potent gastroprotective activity in rat models of gastric ulcers induced by both chemical irritants (HCl/ethanol) and NSAIDs (indomethacin).[1] Notably, in these models, its efficacy at a dose of 40 mg/kg was superior to that of rebamipide, an established mucosal protective agent.[1]

When compared to the clinical efficacy data of standard-of-care drugs like omeprazole and famotidine, it is important to note the differences in the models and endpoints. The data for this compound is from acute preclinical models measuring the prevention of lesion formation, whereas the data for omeprazole and famotidine is from clinical trials assessing the healing of pre-existing ulcers in humans.

While direct comparative clinical trials are lacking, the preclinical profile of this compound is encouraging. Its high percentage of protection in animal models suggests a strong cytoprotective effect that may be independent of acid suppression. This could offer a therapeutic advantage, particularly in NSAID-induced gastropathy where direct mucosal damage is a key pathogenic factor.

Conclusion

This compound demonstrates significant gastroprotective efficacy in preclinical models, surpassing that of rebamipide. Its potential as a novel gastroprotective agent warrants further investigation, including elucidation of its precise mechanism of action and evaluation in clinical trials. For researchers and drug development professionals, this compound represents a promising lead compound for the development of new therapies for gastric ulcers and related conditions. The data presented in this guide provides a foundation for future comparative studies and highlights the potential of this natural compound in addressing unmet needs in gastroenterology.

References

Cross-Validation of In Vitro and In Vivo Results for 5,6,7-Trimethoxycoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 5,6,7-Trimethoxycoumarin, cross-validating available in vitro and in vivo experimental data. The information is intended to support research and drug development efforts by offering a concise overview of its performance alongside alternative compounds.

In Vitro and In Vivo Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its comparators.

Table 1: In Vitro Antibacterial Activity

CompoundTest OrganismMIC (μg/mL)Reference
This compoundMicrococcus luteusModerate inhibitory activity (specific MIC not reported)[1]
Scoparone (6,7-dimethoxycoumarin)---
Osthole---
Ciprofloxacin (Positive Control)Micrococcus luteus--

Table 2: In Vitro Cytotoxicity

CompoundAssayIC50/LC50Reference
This compoundBrine shrimp larvaeIntermediate cytotoxic effects (specific LC50 not reported)[1]
Scoparone (6,7-dimethoxycoumarin)---
Osthole---
Podophyllotoxin (Positive Control)Brine shrimp larvae--

Table 3: In Vivo Gastroprotective Activity

CompoundAnimal ModelUlcer Index / % ProtectionKey FindingsReference
This compoundHCl/ethanol-induced gastric lesions in ratsData not specified, but showed significant gastroprotective activityImproved gastroprotective activity compared to scoparone.[2]
6,7,8-TrimethoxycoumarinHCl/ethanol-induced gastric lesions in ratsData not specified, but showed significant gastroprotective activityImproved gastroprotective activity compared to scoparone.[2]
Scoparone (6,7-dimethoxycoumarin)HCl/ethanol-induced gastric lesions in rats-Possesses effective gastroprotective effect.[2]
Rebamipide (Positive Control)HCl/ethanol-induced gastric lesions in rats-Standard gastroprotective agent.-

Table 4: Effect on Cytochrome P450 Enzymes (In Vivo)

CompoundEnzymeEffectAnimal ModelReference
This compoundCYP3A4, CYP2C9Minimal changes to enzyme activityMice[1]
6,7,8-TrimethoxycoumarinCYP3A4, CYP2C9Minimal changes to enzyme activityMice[1]

Experimental Protocols

1. In Vitro Antibacterial Activity Assay (Microplate Dilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Materials: 96-well microplates, Mueller-Hinton Broth (MHB), bacterial culture (Micrococcus luteus), test compound (this compound), positive control (e.g., Ciprofloxacin), negative control (vehicle), incubator.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Add the bacterial inoculum to each well.

    • Include a positive control (antibiotic) and a negative control (broth with solvent).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. In Vitro Cytotoxicity Assay (Brine Shrimp Lethality Assay)

This assay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.

  • Materials: Brine shrimp (Artemia salina) eggs, artificial seawater, hatching tank, vials, test compound, positive control (e.g., Podophyllotoxin), microscope.

  • Procedure:

    • Hatch brine shrimp eggs in artificial seawater for 48 hours to obtain nauplii.

    • Prepare various concentrations of the test compound in seawater.

    • Transfer 10-15 nauplii to each vial containing the test solutions.

    • Include a positive control and a negative control (seawater with solvent).

    • After 24 hours of incubation, count the number of surviving nauplii under a microscope.

    • Calculate the percentage of mortality and determine the LC50 value (the concentration that kills 50% of the nauplii).

3. In Vivo Gastroprotective Activity Assay (HCl/Ethanol-Induced Gastric Lesion Model)

This is a widely used animal model to evaluate the gastroprotective potential of a substance.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Fast the rats for 24 hours before the experiment, with free access to water.

    • Administer the test compound (this compound), a positive control (e.g., Rebamipide), or vehicle orally to different groups of rats.

    • One hour after treatment, orally administer 1 mL of an ulcerogenic agent (e.g., 60% ethanol in 150 mM HCl) to each rat.

    • One hour after the administration of the ulcerogenic agent, euthanize the rats.

    • Excise the stomachs, open them along the greater curvature, and wash with saline.

    • Examine the gastric mucosa for lesions. The ulcer index can be calculated based on the number and severity of the lesions.

    • The percentage of protection is calculated using the formula: [(Control Ulcer Index - Test Ulcer Index) / Control Ulcer Index] x 100.

    • Measurement of Adherent Gastric Mucus: The amount of mucus adhering to the gastric wall can be quantified as an indicator of mucosal defense. This is often done by staining the mucus with Alcian blue and then extracting the dye for spectrophotometric quantification.[2]

Signaling Pathways and Experimental Workflows

Gastroprotective Mechanism of Action

The gastroprotective effects of coumarins are often attributed to their ability to modulate various signaling pathways involved in mucosal defense and inflammation. While the specific pathways for this compound have not been fully elucidated, related compounds have been shown to act through the following mechanisms. This suggests a probable mechanism for this compound that warrants further investigation.

Gastroprotective Signaling Pathways cluster_stimulus Ulcerogenic Stimuli (e.g., HCl/Ethanol) cluster_pathways Cellular Response & Signaling cluster_compound This compound Action cluster_outcome Protective Outcomes Stimulus HCl/Ethanol ROS ↑ Reactive Oxygen Species (ROS) Stimulus->ROS Inflammation ↑ Pro-inflammatory Mediators (e.g., NF-κB) Stimulus->Inflammation Mucus_Bicarb ↓ Mucus & Bicarbonate Secretion Stimulus->Mucus_Bicarb Blood_Flow ↓ Mucosal Blood Flow Stimulus->Blood_Flow Coumarin This compound Antioxidant ↑ Antioxidant Defense (e.g., Nrf2 pathway) Coumarin->Antioxidant Activates? Anti_inflammatory ↓ Inflammation Coumarin->Anti_inflammatory Inhibits? Mucosal_Defense ↑ Prostaglandin Synthesis ↑ Nitric Oxide Production ↑ Mucus Secretion Coumarin->Mucosal_Defense Stimulates? Gastroprotection Gastroprotection Antioxidant->Gastroprotection Anti_inflammatory->Gastroprotection Mucosal_Defense->Gastroprotection

Caption: Probable signaling pathways involved in the gastroprotective effect of this compound.

Experimental Workflow for In Vivo Gastroprotective Assay

The following diagram illustrates the typical workflow for evaluating the gastroprotective efficacy of a test compound in a rodent model.

In Vivo Gastroprotective Assay Workflow start Start: Fasted Rats treatment Oral Administration: - Vehicle (Control) - this compound - Positive Control start->treatment wait1 Wait 1 Hour treatment->wait1 ulcer_induction Induce Gastric Lesions (e.g., Oral HCl/Ethanol) wait1->ulcer_induction wait2 Wait 1 Hour ulcer_induction->wait2 euthanasia Euthanize Animals wait2->euthanasia stomach_excision Excise and Open Stomachs euthanasia->stomach_excision analysis Analysis: - Macroscopic Lesion Scoring (Ulcer Index) - Histopathological Examination - Biochemical Assays (e.g., Mucus Content) stomach_excision->analysis end End: Data Comparison analysis->end

Caption: Workflow for the in vivo evaluation of gastroprotective agents.

References

Head-to-head comparison of different synthetic routes for 5,6,7-Trimethoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of coumarin derivatives, the selection of an optimal synthetic route is paramount for efficiency, yield, and scalability. This guide provides a head-to-head comparison of four prominent synthetic methodologies for the preparation of 5,6,7-trimethoxycoumarin: the Pechmann Condensation, Knoevenagel Condensation, Perkin Reaction, and Wittig Reaction. Each route is evaluated based on its starting materials, reaction conditions, and overall efficiency, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Reaction Conditions Reported Yield Key Advantages Key Disadvantages
Pechmann Condensation 3,4,5-Trimethoxyphenol, Ethyl acetoacetateAcid catalyst (e.g., H₂SO₄, Amberlyst-15)Heating (often >100°C), solvent-free or in a high-boiling solventGood to excellentOne-pot reaction, readily available starting materials.Harsh acidic conditions may not be suitable for sensitive substrates.
Knoevenagel Condensation 2-Hydroxy-3,4,5-trimethoxybenzaldehyde, Diethyl malonateWeak base (e.g., piperidine, pyridine)Reflux in a suitable solvent (e.g., ethanol), microwave irradiationGood to excellentMilder reaction conditions compared to Pechmann.Requires the pre-synthesis of the starting aldehyde.
Perkin Reaction 2-Hydroxy-3,4,5-trimethoxybenzaldehyde, Acetic anhydrideSodium acetateHigh temperatures (170-180°C)ModerateA classic method for coumarin synthesis.High temperatures and potential for side reactions.
Wittig Reaction 2-Hydroxy-3,4,5-trimethoxybenzaldehyde, CarbethoxymethylenetriphenylphosphoraneHigh-boiling solvent (e.g., N,N-diethylaniline)High temperatures (reflux)HighHigh yields and clean reaction.Requires stoichiometric phosphonium salt, which can be costly.

Synthetic Pathway Overviews

The selection of a synthetic route is often dictated by the availability of starting materials and the desired complexity of the final molecule. Below are graphical representations of the four discussed pathways leading to this compound.

Pechmann_Condensation 3,4,5-Trimethoxyphenol 3,4,5-Trimethoxyphenol Intermediate Transesterification & Michael Addition Intermediate 3,4,5-Trimethoxyphenol->Intermediate Acid Catalyst, Heat Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Intermediate This compound This compound Intermediate->this compound Cyclization & Dehydration

Pechmann Condensation Pathway.

Knoevenagel_Condensation 2-Hydroxy-3,4,5-trimethoxybenzaldehyde 2-Hydroxy-3,4,5-trimethoxybenzaldehyde Intermediate Knoevenagel Adduct 2-Hydroxy-3,4,5-trimethoxybenzaldehyde->Intermediate Weak Base (e.g., Piperidine) Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate This compound This compound Intermediate->this compound Intramolecular Cyclization

Knoevenagel Condensation Pathway.

Perkin_Reaction 2-Hydroxy-3,4,5-trimethoxybenzaldehyde 2-Hydroxy-3,4,5-trimethoxybenzaldehyde Intermediate Cinnamic Acid Derivative 2-Hydroxy-3,4,5-trimethoxybenzaldehyde->Intermediate Sodium Acetate, Heat Acetic anhydride Acetic anhydride Acetic anhydride->Intermediate This compound This compound Intermediate->this compound Intramolecular Cyclization

Perkin Reaction Pathway.

Wittig_Reaction 2-Hydroxy-3,4,5-trimethoxybenzaldehyde 2-Hydroxy-3,4,5-trimethoxybenzaldehyde Intermediate o-Hydroxycinnamic Ester 2-Hydroxy-3,4,5-trimethoxybenzaldehyde->Intermediate Heat Carbethoxymethylenetriphenylphosphorane Carbethoxymethylenetriphenylphosphorane Carbethoxymethylenetriphenylphosphorane->Intermediate This compound This compound Intermediate->this compound Intramolecular Cyclization

Wittig Reaction Pathway.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and may require optimization for specific laboratory conditions.

Pechmann Condensation

The Pechmann condensation is a one-pot synthesis that involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[1][2]

Experimental Workflow:

Pechmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix 3,4,5-trimethoxyphenol, ethyl acetoacetate, and acid catalyst. Heating Heat the mixture with stirring (e.g., 110-130°C). Reactants->Heating Monitoring Monitor reaction progress by TLC. Heating->Monitoring Cooling Cool the reaction mixture. Monitoring->Cooling Precipitation Add ethanol to precipitate the product. Cooling->Precipitation Filtration Filter the solid product. Precipitation->Filtration Recrystallization Recrystallize from a suitable solvent (e.g., ethanol). Filtration->Recrystallization

Pechmann Condensation Experimental Workflow.

Protocol:

  • In a round-bottom flask, combine 3,4,5-trimethoxyphenol (1.0 eq), ethyl acetoacetate (1.1-1.5 eq), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or Amberlyst-15 resin).

  • Heat the reaction mixture with stirring to a temperature between 110-130°C.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Add a minimal amount of a suitable solvent like ethanol to induce precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from ethanol to afford pure this compound.

Knoevenagel Condensation

This method involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene group, such as diethyl malonate, catalyzed by a weak base.[3]

Experimental Workflow:

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix 2-hydroxy-3,4,5-trimethoxybenzaldehyde, diethyl malonate, and a weak base in a solvent. Heating Reflux the mixture or use microwave irradiation. Reactants->Heating Monitoring Monitor reaction progress by TLC. Heating->Monitoring Cooling Cool the reaction mixture. Monitoring->Cooling Precipitation Pour into ice-water to precipitate the product. Cooling->Precipitation Filtration Filter the solid product. Precipitation->Filtration Recrystallization Recrystallize from a suitable solvent (e.g., ethanol). Filtration->Recrystallization

Knoevenagel Condensation Experimental Workflow.

Protocol:

  • Dissolve 2-hydroxy-3,4,5-trimethoxybenzaldehyde (1.0 eq) and diethyl malonate (1.1-1.2 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a weak base, for example, piperidine or pyridine.

  • Reflux the reaction mixture or, for an accelerated reaction, use microwave irradiation.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the resulting solid and wash it with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Perkin Reaction

The Perkin reaction is a classic method for synthesizing coumarins from an o-hydroxybenzaldehyde and an acid anhydride in the presence of the sodium salt of the corresponding acid.

Protocol:

  • A mixture of 2-hydroxy-3,4,5-trimethoxybenzaldehyde (1.0 eq), acetic anhydride (2.0-2.5 eq), and anhydrous sodium acetate (1.0 eq) is heated at 170-180°C for several hours.

  • The reaction progress can be monitored by TLC.

  • After completion, the hot reaction mixture is poured into water and stirred until the excess anhydride is hydrolyzed.

  • The crude product precipitates and is collected by filtration.

  • The solid is then washed with water and a saturated sodium bicarbonate solution to remove any unreacted starting materials and by-products.

  • The final product is purified by recrystallization from a suitable solvent.

Wittig Reaction

The Wittig reaction provides a high-yielding route to coumarins by reacting an o-hydroxybenzaldehyde with a stabilized phosphorus ylide.

Protocol:

  • A mixture of 2-hydroxy-3,4,5-trimethoxybenzaldehyde (1.0 eq) and carbethoxymethylenetriphenylphosphorane (1.1-1.2 eq) in a high-boiling solvent like N,N-diethylaniline is heated to reflux.

  • The reaction is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is then diluted with a suitable solvent like diethyl ether and washed with dilute acid (e.g., 5% HCl) to remove the N,N-diethylaniline.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate this compound.

Concluding Remarks

The choice of the most appropriate synthetic route for this compound depends on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of the substrates to the reaction conditions. The Pechmann condensation offers a straightforward, one-pot approach, particularly if 3,4,5-trimethoxyphenol is readily available. The Knoevenagel condensation provides a milder alternative, suitable for more sensitive substrates, but requires the synthesis of the corresponding aldehyde. The Perkin reaction , while a classic method, often requires harsh conditions. The Wittig reaction typically affords high yields but involves a stoichiometric and relatively expensive reagent. For large-scale synthesis, the Pechmann and Knoevenagel routes are often preferred due to their cost-effectiveness and operational simplicity. Researchers should carefully consider these factors to select the most suitable method for their specific needs.

References

Investigating the Selectivity of 5,6,7-Trimethoxycoumarin for its Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound for its biological target is paramount. This guide provides a comparative analysis of 5,6,7-Trimethoxycoumarin and other compounds targeting Xanthine Oxidase (XO), a key enzyme in purine metabolism. While the specific inhibitory activity of this compound on XO is not extensively documented in publicly available literature, this guide offers a framework for its investigation by comparing it with well-characterized XO inhibitors.

Introduction to this compound and its Known Biological Activities

This compound is a member of the coumarin class of compounds, which are known to possess a wide range of biological activities. Studies have indicated that this compound exhibits gastroprotective effects and has been evaluated for its impact on drug-metabolizing enzymes with findings suggesting it has low toxicity and minimal effects on CYP3A4 and CYP2C9[1]. Additionally, it has demonstrated moderate antibacterial activity against Micrococcus luteus and intermediate cytotoxic effects in brine shrimp larvae assays[1]. However, for a comprehensive understanding of its therapeutic potential and selectivity, quantitative data on its activity against specific biological targets is crucial.

Xanthine Oxidase as a Key Biological Target

Xanthine oxidase (XO) is a critical enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a condition that is a precursor to gout. Therefore, inhibiting XO is a primary therapeutic strategy for managing these conditions. Several natural and synthetic compounds have been identified as XO inhibitors. Given that various coumarin derivatives have been explored for their XO inhibitory potential, investigating the activity of this compound against this enzyme is a logical step in characterizing its biological profile.

Comparative Analysis of Xanthine Oxidase Inhibitors

To provide a benchmark for evaluating the potential XO inhibitory activity of this compound, this section details the performance of well-established XO inhibitors.

CompoundTypeTargetIC50 Value (µM)
Allopurinol Purine analogXanthine Oxidase0.24 - 8.7
Febuxostat Non-purine selective inhibitorXanthine Oxidase0.0018 - 0.0236
Quercetin FlavonoidXanthine Oxidase0.40 - 11.1
This compound CoumarinXanthine OxidaseData not available

IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols

For researchers interested in evaluating the XO inhibitory activity of this compound, the following is a detailed protocol for a common in vitro spectrophotometric assay.

In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Allopurinol (positive control)

  • Spectrophotometer capable of measuring absorbance at 295 nm

  • 96-well microplate or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a working solution of xanthine oxidase in the phosphate buffer immediately before use.

    • Prepare a series of dilutions of the test compound and the positive control (Allopurinol) in the phosphate buffer.

  • Assay Mixture Preparation:

    • In a 96-well plate or cuvette, add a specific volume of the phosphate buffer.

    • Add a small volume of the test compound solution (or positive control/vehicle control).

    • Add the xanthine oxidase enzyme solution to the mixture.

  • Pre-incubation:

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding the xanthine substrate solution to the mixture.

  • Measurement:

    • Immediately measure the increase in absorbance at 295 nm over a specific period (e.g., 5-10 minutes). The rate of increase in absorbance is proportional to the rate of uric acid formation.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

      • A_control is the absorbance change in the absence of the inhibitor.

      • A_sample is the absorbance change in the presence of the test compound.

  • IC50 Determination:

    • Plot the percentage of inhibition against the different concentrations of the test compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the biological context and experimental procedures, the following diagrams are provided.

Purine_Degradation_Pathway cluster_0 Enzymatic Steps Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation XO1 Xanthine Oxidase UricAcid UricAcid Xanthine->UricAcid Oxidation XO2 Xanthine Oxidase XO_Assay_Workflow A Prepare Reagents (Buffer, XO, Xanthine, Inhibitor) B Mix Buffer, Inhibitor, and XO A->B C Pre-incubate B->C D Add Xanthine (Substrate) C->D E Measure Absorbance at 295 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

References

Reproducibility of Published Data on 5,6,7-Trimethoxycoumarin's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Direct and detailed experimental data on 5,6,7-Trimethoxycoumarin is limited in publicly available literature. To provide a comprehensive comparative guide as requested, this document utilizes data from closely related compounds, such as 5,6,7-trimethoxyflavone, and other well-studied coumarins as illustrative examples. This approach aims to demonstrate the expected data formats and experimental designs for evaluating the reproducibility of such studies. All data used as a proxy for this compound is clearly indicated.

Anti-inflammatory Effects

The anti-inflammatory properties of coumarin derivatives are often evaluated by their ability to inhibit key inflammatory mediators and signaling pathways in cell-based assays. A common model involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Comparative Data on Anti-inflammatory Activity
CompoundCell LineAssayTargetQuantitative Data (IC50 or % Inhibition)Reference
5,6,7-Trimethoxyflavone (proxy for this compound)RAW 264.7Griess AssayNitric Oxide (NO) ProductionIC50: 16.4 µM[1]
RAW 264.7ELISAProstaglandin E2 (PGE2) ProductionIC50: 19.8 µM[1]
RAW 264.7Western BlotiNOS Protein ExpressionSignificant reduction at 10, 20, 40 µM[1]
RAW 264.7Western BlotCOX-2 Protein ExpressionSignificant reduction at 10, 20, 40 µM[1]
Scoparone RAW 264.7Griess AssayNitric Oxide (NO) ProductionSignificant reduction at 50, 100, 200 µM[2]
RAW 264.7ELISAPro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Significant reduction at indicated concentrations[2]
J774A.1 & BMDMsWestern BlotNLRP3 Inflammasome ActivationMarkedly restrained at 50 µM[3]
6,7-Dimethoxy-4-methylcoumarin RAW 264.7Griess AssayNitric Oxide (NO) ProductionDose-dependent inhibition (100, 200, 400 µM)[4]
RAW 264.7ELISAPGE2 ProductionDose-dependent inhibition (100, 200, 400 µM)[4]
Experimental Protocol: Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages

This protocol is based on the methodology described for 5,6,7-trimethoxyflavone and is a standard procedure for assessing anti-inflammatory effects.[1]

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere for 18 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Nitrite Quantification (Griess Assay):

    • After 24 hours of incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-only treated control.

Signaling Pathway: NF-κB and MAPK Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs STAT1_3 STAT1/3 TLR4->STAT1_3 activates IkB_alpha IκBα IKK->IkB_alpha phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB releases Nucleus Nucleus NF_kB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression AP1 AP-1 MAPKs->AP1 activates AP1->Nucleus STAT1_3->Nucleus TMC This compound TMC->IKK inhibits TMC->MAPKs inhibits TMC->STAT1_3 inhibits

Caption: Mitochondrial-mediated apoptosis induced by this compound.

Neuroprotective Effects

The neuroprotective potential of coumarins is often investigated in cellular models of neurodegenerative diseases, focusing on their ability to activate pro-survival signaling pathways.

Comparative Data on Neuroprotective Activity
CompoundCell LineAssayTarget PathwayKey FindingsReference
Coumarin Derivatives (LMDS-1/2) (proxy for this compound)SH-SY5YWestern Blot, ImmunofluorescenceTRKB-CREB-BDNFActivation of TRKB and downstream signaling, promotion of neurite outgrowth.[5][6]
SH-SY5YTryptophan Fluorescence QuenchingTRKB BindingDirect binding to the extracellular domain of TRKB.[5][6]
Imperatorin SH-SY5YWestern BlotApoptosis RegulationReduced Bax and caspase-3, upregulated Bcl-2 and BDNF.[7]
Primary Cerebellar Granule CellsWestern Blot, Calcium ImagingERK PathwaySuppressed intracellular calcium and ERK activation.[8]
Experimental Protocol: TRKB Pathway Activation in SH-SY5Y Cells

This protocol is based on the methodology described for coumarin derivatives LMDS-1 and LMDS-2. [5][6]

  • Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium with 10% FBS. Differentiation is induced by treating the cells with 10 µM retinoic acid.

  • Compound Treatment: Differentiated cells are treated with the test compound (e.g., 10 µM) for a specified period (e.g., 8 hours).

  • Induction of Pro-aggregating Tau: To model tauopathy, the expression of a pro-aggregating form of tau (e.g., ΔK280 tauRD-DsRed) is induced with doxycycline (2 µg/mL) for several days.

  • Western Blot Analysis:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against total and phosphorylated forms of TRKB, ERK, AKT, and CREB, as well as BDNF and BCL2.

    • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence system.

  • Tryptophan Fluorescence Quenching Assay:

    • Recombinant TRKB extracellular domain (TRKB-ECD) is purified.

    • The intrinsic tryptophan fluorescence of TRKB-ECD is measured (excitation at 295 nm).

    • The test compound is titrated into the TRKB-ECD solution, and the decrease in fluorescence intensity is monitored to determine the binding affinity (dissociation constant, Kd).

Experimental Workflow: Neuroprotection via TRKB Signaling

dot

G cluster_workflow Experimental Workflow start Start: SH-SY5Y Cell Culture differentiate Differentiate with Retinoic Acid start->differentiate treat Treat with This compound differentiate->treat induce_tau Induce Pro-aggregating Tau Expression treat->induce_tau analysis Analyze Endpoints induce_tau->analysis wb Western Blot: p-TRKB, p-ERK, p-AKT, p-CREB, BDNF, BCL2 analysis->wb tfq Tryptophan Fluorescence Quenching: TRKB Binding analysis->tfq neurite Immunofluorescence: Neurite Outgrowth analysis->neurite end End: Assess Neuroprotection wb->end tfq->end neurite->end

Caption: Workflow for assessing the neuroprotective effects of this compound.

References

A Head-to-Head Comparison: 5,6,7-Trimethoxycoumarin Versus Common Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of cellular imaging, the choice of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of 5,6,7-trimethoxycoumarin against three industry-standard fluorescent probes: Fluorescein, Rhodamine B, and the nuclear stains DAPI and Hoechst 33342. By presenting key performance indicators, detailed experimental protocols, and visual representations of their applications, this document aims to empower researchers to make informed decisions for their specific cellular imaging needs.

Executive Summary

This compound is a coumarin derivative with emerging applications in cellular imaging. While it offers the general advantages of a small organic dye, its fluorescence properties, particularly its quantum yield, are notably lower than those of widely used probes like Fluorescein and Rhodamine B. This inherently lower brightness may limit its utility in applications requiring high sensitivity. However, its reported low to intermediate cytotoxicity suggests it may be a suitable candidate for long-term live-cell imaging where phototoxicity is a major concern.

In contrast, Fluorescein and Rhodamine B are workhorse fluorophores known for their high quantum yields and bright fluorescence, making them ideal for a broad range of imaging applications. Nuclear stains like DAPI and Hoechst 33342 offer exceptional specificity for DNA, enabling clear visualization of the nucleus with high signal-to-noise ratios. The selection of the optimal probe is therefore a trade-off between brightness, photostability, cytotoxicity, and the specific biological question being addressed.

Quantitative Performance Comparison

To facilitate a direct comparison, the following tables summarize the key photophysical and cytotoxic properties of this compound and the selected benchmark fluorescent probes.

Probe Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Photostability Primary Cellular Target
This compound ~325~385~0.001ModerateGeneral cytoplasm/membranes
Fluorescein 494521~0.95LowGeneral cytoplasm/membranes
Rhodamine B 5536270.31 - 0.70 (solvent dependent)[1]HighMitochondria/general cytoplasm
DAPI 358461High (when bound to DNA)HighNucleus (A-T rich regions)
Hoechst 33342 350461High (when bound to DNA)Moderate to HighNucleus (A-T rich regions)
Probe Reported IC50 Values General Cytotoxicity Profile
This compound Not widely reportedLow to Intermediate
Fluorescein Not widely reported for cytotoxicity in standard assaysGenerally low for short-term imaging
Rhodamine B Cell-type dependent (e.g., µM range)Moderate, can be phototoxic
DAPI Not typically used for cytotoxicity assessment due to membrane impermeability in live cellsLow for fixed cells, higher for live cells
Hoechst 33342 ~0.68 - 1.95 µg/mL (cell-type dependent)[2][3]Low to moderate, can be phototoxic with prolonged UV exposure[4]

Visualizing Cellular Processes

The choice of a fluorescent probe is often dictated by the specific cellular process or signaling pathway under investigation. The following diagrams, generated using the DOT language, illustrate common applications for these probes.

experimental_workflow cluster_probes Fluorescent Probes cluster_targets Cellular Targets cluster_applications Imaging Applications TMC This compound Cyto Cytoplasm / Membranes TMC->Cyto FL Fluorescein FL->Cyto RhoB Rhodamine B Mito Mitochondria RhoB->Mito DAPI_H DAPI / Hoechst Nuc Nucleus DAPI_H->Nuc Morph Cell Morphology Cyto->Morph MitoPot Mitochondrial Membrane Potential Mito->MitoPot CellCycle Cell Cycle Analysis Nuc->CellCycle Apoptosis Apoptosis Detection Nuc->Apoptosis

Caption: Cellular targets and applications of the compared fluorescent probes.

signaling_pathway_apoptosis cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway cluster_visualization Fluorescent Visualization Stimulus e.g., Drug Treatment Caspase Caspase Activation Stimulus->Caspase DNA_Frag DNA Fragmentation Caspase->DNA_Frag Nuc_Cond Nuclear Condensation DNA_Frag->Nuc_Cond DAPI_H DAPI / Hoechst Nuc_Cond->DAPI_H Stains condensed chromatin

References

Benchmarking the Antibacterial Activity of 5,6,7-Trimethoxycoumarin Against Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Framework

A crucial aspect of benchmarking a novel compound is the direct comparison of its activity with existing standards. The following table provides a template for summarizing Minimum Inhibitory Concentration (MIC) values, a key metric for antibacterial efficacy. While specific MIC values for 5,6,7-Trimethoxycoumarin are currently unavailable, representative MICs for common antibiotics are included to serve as a reference for future experimental work.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics against Common Bacterial Pathogens (µg/mL)

Bacterial StrainGram StainThis compoundPenicillinCiprofloxacinTetracycline
Staphylococcus aureusGram-positiveData not available≤0.015[1]0.25 - 0.6[2][3]Data not available
Escherichia coliGram-negativeData not availableData not available0.013 - 0.08[2]Data not available
Pseudomonas aeruginosaGram-negativeData not availableData not available0.15[2]Data not available
Bacillus subtilisGram-positiveData not availableData not availableData not availableData not available

Note: The provided MIC values for standard antibiotics are sourced from existing literature and may vary depending on the specific strain and testing conditions. It is imperative that researchers determine the MICs of both the test compound and standard antibiotics concurrently under identical experimental conditions for valid comparison. One study has indicated that this compound exhibits moderate inhibitory activity against Micrococcus luteus, though specific MIC values were not provided.

Experimental Protocols

To ensure reproducibility and comparability of results, standardized experimental protocols are essential. The following are detailed methodologies for two of the most common assays used to determine antibacterial activity.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of this compound of known concentration

  • Stock solutions of standard antibiotics (e.g., penicillin, ciprofloxacin, tetracycline)

  • Positive control (broth with inoculum, no antimicrobial agent)

  • Negative control (broth only)

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Serial Dilution: In the first well of a row, add 100 µL of the stock solution of the test compound (this compound or a standard antibiotic), creating a 1:2 dilution. Mix well and transfer 100 µL to the next well, creating a 1:4 dilution. Continue this two-fold serial dilution down the row. Discard the final 100 µL from the last well.

  • Inoculation: Prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of the standardized inoculum to each well (except the negative control).

  • Controls:

    • Positive Control: A well containing 100 µL of broth and 100 µL of the bacterial inoculum.

    • Negative Control: A well containing 200 µL of sterile broth only.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.

Objective: To qualitatively determine the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile filter paper disks (6 mm diameter)

  • Stock solution of this compound of known concentration

  • Standard antibiotic disks

  • Forceps

Procedure:

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the agar. For this compound, sterile blank disks can be impregnated with a known amount of the compound's solution and allowed to dry. Ensure disks are placed at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacteria to the compound. Results are typically interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized charts for known antibiotics. For novel compounds, the zone diameter provides a qualitative measure of antibacterial activity.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for determining the antibacterial activity of a test compound.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_disk Disk Diffusion Assay bacterial_culture Bacterial Culture (e.g., S. aureus) mcfarland Standardize to 0.5 McFarland bacterial_culture->mcfarland inoculation_mic Inoculation with Standardized Bacteria mcfarland->inoculation_mic lawn_culture Lawn Culture on MHA plate mcfarland->lawn_culture test_compound Prepare Stock Solution (this compound) serial_dilution Serial Dilution in 96-well plate test_compound->serial_dilution antibiotics Prepare Stock Solutions (Standard Antibiotics) antibiotics->serial_dilution serial_dilution->inoculation_mic incubation_mic Incubation (37°C, 16-20h) inoculation_mic->incubation_mic read_mic Read MIC (Lowest concentration with no growth) incubation_mic->read_mic disk_application Apply Disks lawn_culture->disk_application incubation_disk Incubation (37°C, 16-24h) disk_application->incubation_disk measure_zone Measure Zone of Inhibition (mm) incubation_disk->measure_zone

Caption: Workflow for determining antibacterial activity.

Concluding Remarks

The provided framework serves as a comprehensive guide for researchers aiming to benchmark the antibacterial activity of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, comparable data. Future research should focus on conducting these experiments to populate the comparative data table and elucidate the antibacterial spectrum and potential mechanisms of action of this and other coumarin derivatives. The potential for coumarins as a source of new antibacterial agents warrants further investigation to address the growing challenge of antibiotic resistance.

References

Safety Operating Guide

Personal protective equipment for handling 5,6,7-Trimethoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5,6,7-Trimethoxycoumarin in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

I. Personal Protective Equipment (PPE) and Safety Measures

A. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood to minimize inhalation of dust or vapors.[1][2]

  • Eye Wash and Safety Shower: Ensure easy access to an emergency eye wash station and a safety shower.

B. Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.Prevents skin contact and potential absorption.[1][2]
Skin and Body Protection Laboratory coat. Disposable Tyvek-type sleeves are recommended if not wearing full disposable protective clothing.Minimizes skin exposure to the chemical.[3]
Respiratory Protection A NIOSH-approved half-face respirator with an organic vapor/acid gas/HEPA combination filter cartridge is recommended, especially when weighing or handling the neat chemical where dust may be generated.Protects against inhalation of harmful dust or vapors.[2][3]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

A. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated place away from direct light and incompatible materials such as strong acids, strong bases, and oxidizers.[3] The container should be kept tightly closed.[2] Recommended storage temperature is typically between 15-25°C.[1]

B. Preparation and Use:

  • Pre-Handling: Before handling, ensure all necessary PPE is worn correctly. Review the experimental protocol and have all required equipment and materials ready.

  • Weighing: Conduct weighing operations within a chemical fume hood to control dust.

  • Dissolving: If preparing a solution, add the solid this compound to the solvent slowly.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[1][2]

C. Spill Management:

  • Evacuation: In case of a significant spill, evacuate non-essential personnel from the area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For solid spills, dampen the material with 60-70% ethanol to prevent dust from becoming airborne.[3]

  • Cleanup: Use absorbent paper dampened with 60-70% ethanol to clean up the spill.[3] Place all contaminated materials, including absorbent paper and any contaminated clothing, into a sealed, vapor-tight plastic bag for disposal.[3]

  • Decontamination: Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[3]

III. Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination.

  • Waste Collection: Collect all waste material (excess chemical, contaminated PPE, and cleaning materials) in a suitable, clearly labeled, and closed container.[2]

  • Waste Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[2][4]

IV. Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_spill Spill Response A Receive Shipment B Inspect Container A->B C Store in Cool, Dry, Well-Ventilated Area B->C D Wear Appropriate PPE C->D E Work in Fume Hood D->E F Weigh and Prepare Solution E->F G Conduct Experiment F->G H Collect Waste in Labeled Container G->H J Evacuate Area G->J Spill Occurs I Dispose According to Regulations H->I K Dampen Solid Spill with Ethanol J->K L Clean with Absorbent Material K->L M Decontaminate Surface L->M N Package Waste for Disposal M->N N->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7-Trimethoxycoumarin
Reactant of Route 2
Reactant of Route 2
5,6,7-Trimethoxycoumarin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。